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  • Product: 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol
  • CAS: 1538666-64-6

Core Science & Biosynthesis

Foundational

What is the chemical structure of 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol

An In-Depth Technical Guide to the Molecular Architecture and Synthesis of 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol As drug discovery pivots toward highly functionalized, low-molecular-weight building blocks, the strategi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Molecular Architecture and Synthesis of 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol

As drug discovery pivots toward highly functionalized, low-molecular-weight building blocks, the strategic incorporation of strained heterocycles and polyfluorinated aromatics has become a cornerstone of modern medicinal chemistry. 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol (IUPAC: [3-hydroxyazetidin-1-yl]-(2,3,4-trifluorophenyl)methanone) is a prime example of this paradigm.

This guide deconstructs the chemical structure of this versatile intermediate, detailing its physicochemical properties, structural causality, and providing a self-validating synthetic protocol for its generation.

Molecular Architecture & Structural Causality

The structure of 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol (SMILES: OC1CN(C(=O)c2ccc(F)c(F)c2F)C1) can be dissected into three distinct functional domains, each imparting specific pharmacokinetic and pharmacodynamic properties to downstream active pharmaceutical ingredients (APIs).

A. The Azetidin-3-ol Core

The four-membered azetidine ring is characterized by significant angle strain (approximately 26 kcal/mol)[1]. Unlike unstrained piperidines or pyrrolidines, the sp3 carbons in azetidine are compressed, forcing the internal bond angles to ~90°. This structural rigidity restricts the conformational flexibility of the molecule, which is highly advantageous in drug design for locking a molecule into a bioactive conformation.

  • Causality in Design: The hydroxyl group at the 3-position serves as a critical vector for further functionalization. It can be oxidized to an azetidin-3-one for subsequent reductive amination, or utilized directly in Mitsunobu reactions to build complex architectures, such as the piperidinyl-azetidine core found in MEK inhibitors like Cobimetinib[2].

B. The 2,3,4-Trifluorobenzoyl Moiety

The integration of three adjacent fluorine atoms on the aromatic ring introduces a profound inductive electron-withdrawing effect (-I).

  • Causality in Design: Fluorination at the 2, 3, and 4 positions drastically reduces the electron density of the aromatic system, rendering it highly resistant to oxidative metabolism by Cytochrome P450 enzymes. Furthermore, the high lipophilicity of the trifluorophenyl group enhances membrane permeability, while the ortho-fluorine (position 2) sterically restricts the rotation of the adjacent amide bond, often leading to stable, observable rotamers[3].

C. The Tertiary Amide Linkage

The carbonyl carbon of the 2,3,4-trifluorobenzoyl group is covalently bonded to the nitrogen of the azetidine ring, forming a tertiary amide. Due to the increased s-character of the azetidine nitrogen lone pair, the amide bond exhibits unique resonance stabilization and chemical robustness compared to larger macrocyclic amides.

G Title 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol Structural Deconstruction Azetidine Azetidin-3-ol Core - High Ring Strain (~26 kcal/mol) - H-Bond Donor (-OH) - Rigid Conformational Vector Title->Azetidine N-linked Trifluoro 2,3,4-Trifluorophenyl Group - High Lipophilicity (LogP enhancement) - CYP450 Metabolic Shielding - Strong Inductive Effect (-I) Title->Trifluoro C-linked Amide Tertiary Amide Linkage - Restricted Rotation (Rotamers) - High Chemical Stability - H-Bond Acceptor Title->Amide Connects Moieties Azetidine->Amide Trifluoro->Amide

Caption: Logical deconstruction of 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol into its functional domains.

Quantitative Physicochemical Profile

Understanding the baseline physicochemical metrics of this building block is essential for predicting its behavior in subsequent synthetic steps and its influence on the final API's Lipinski parameters.

PropertyValueComputational/Experimental Rationale
Molecular Formula C₁₀H₈F₃NO₂Derived from constituent moieties.
Molecular Weight 231.17 g/mol Optimal low-MW intermediate for fragment-based design.
Hydrogen Bond Donors 1Contributed solely by the 3-hydroxyl group (-OH).
Hydrogen Bond Acceptors 3Carbonyl oxygen, hydroxyl oxygen, and azetidine nitrogen.
Topological Polar Surface Area 40.5 ŲHighly favorable for passive cellular membrane permeability.
Rotatable Bonds 1Aryl-carbonyl C-C bond (rotation restricted by ortho-fluorine).

Self-Validating Synthetic Protocol

The synthesis of 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol relies on a highly chemoselective N-acylation. The primary challenge in this synthesis is preventing the over-acylation (O-acylation) of the secondary hydroxyl group on the azetidine ring.

Reagents & Materials
  • Substrate: Azetidin-3-ol hydrochloride (1.0 eq)

  • Electrophile: 2,3,4-Trifluorobenzoyl chloride (1.0 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology
  • Free-Basing & Kinetic Buffering: Suspend Azetidin-3-ol hydrochloride in anhydrous DCM under an inert nitrogen atmosphere. Add 2.5 equivalents of DIPEA.

    • Causality: DIPEA is explicitly chosen over Triethylamine (TEA). Its bulky isopropyl groups render it strictly non-nucleophilic, preventing competitive reaction with the acyl chloride. 1.0 eq neutralizes the starting HCl salt, 1.0 eq acts as the proton sponge for the acylation byproduct, and the remaining 0.5 eq serves as a kinetic buffer.

  • Temperature Controlled Acylation: Cool the reaction vessel to strictly 0 °C using an ice-water bath. Add 2,3,4-Trifluorobenzoyl chloride dropwise over 15 minutes.

    • Causality: The azetidine nitrogen is significantly more nucleophilic than the secondary alcohol. However, at elevated temperatures, the thermodynamic O-acylated product or di-acylated impurities will form. Maintaining 0 °C ensures absolute chemoselectivity for N-acylation.

  • Quench & Phase Separation: Allow the reaction to stir for 2 hours at 0 °C. Quench the reaction by adding saturated aqueous NaHCO3​ . Separate the organic layer.

  • Aqueous Washing: Wash the organic layer sequentially with 1M HCl (to remove residual DIPEA) and brine (to remove residual water).

  • Isolation: Dry the organic phase over anhydrous MgSO4​ , filter, and concentrate in vacuo to yield the crude product as an off-white solid.

Self-Validating QC Metrics

To ensure the protocol has succeeded without O-acylation, validate the product using the following closed-loop analytical checks:

  • TLC Monitoring: Using 5% MeOH in DCM, the highly polar starting material (baseline) should be completely consumed, replaced by a single distinct spot ( Rf​≈0.4 ).

  • LC-MS: Confirm the presence of the desired mass with an [M+H]+ peak at 232.1 m/z .

  • NMR Spectroscopy: In 13C NMR, the presence of a single carbonyl peak at ~165 ppm confirms N-acylation. A second carbonyl peak near 170 ppm would indicate failure (O-acylation).

Synth Start1 Azetidin-3-ol HCl Step1 Free-Basing (DIPEA, DCM, 0 °C) Start1->Step1 Start2 2,3,4-Trifluorobenzoyl Chloride Step2 N-Acylation (Strict Temp Control) Start2->Step2 Step1->Step2 Nucleophilic Nitrogen Step3 Aqueous Workup (NaHCO3 / HCl wash) Step2->Step3 Quench Product 1-(2,3,4-Trifluorobenzoyl) azetidin-3-ol (>98% Purity) Step3->Product Isolation

Caption: Step-by-step synthetic workflow emphasizing chemoselective N-acylation.

Applications in Drug Development

The structural integrity of 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol makes it a highly sought-after intermediate in the synthesis of targeted oncology therapeutics.

Most notably, variations of this core are utilized in the manufacturing routes of MEK inhibitors. For example, the related intermediate 3-[(2S)-piperidin-2-yl]-1-(2,3,4-trifluorobenzoyl)azetidin-3-ol is a critical precursor in the synthesis of Cobimetinib [2]. In these complex APIs, the trifluorophenyl group is designed to slot perfectly into deep, hydrophobic allosteric pockets of the kinase enzyme, while the rigid azetidine core projects the rest of the molecule outward to interact with the solvent-exposed regions of the protein.

References

  • Patent Review of Manufacturing Routes to Recently Approved Oncology Drugs: Ibrutinib, Cobimetinib, and Alectinib Organic Process Research & Development[Link][2]

  • The Chemistry of Azetidin-3-ones, Oxetan-3-ones, and Thietan-3-ones Chemical Reviews[Link][1]

  • Utilization of Lithium Amide in the Synthesis of N-Arylanthranilic Acids and N-Arylanthranilamides Organic Process Research & Development[Link][3]

Sources

Exploratory

Mechanism of action for 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol in vitro

An In-Depth Technical Guide to the Mechanism of Action and In Vitro Profiling of 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol Executive Summary In the landscape of targeted oncology, the discovery of allosteric MEK1/2 inhibit...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action and In Vitro Profiling of 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol

Executive Summary

In the landscape of targeted oncology, the discovery of allosteric MEK1/2 inhibitors represents a triumph of structure-based drug design. 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol (CAS 1597407-59-4) is a highly specialized pharmacophoric building block and mechanistic probe. While primarily recognized as a critical synthetic precursor (often referred to as Cobimetinib Impurity 1 or Intermediate 7)[1][2], this molecule encapsulates the core binding determinants required for Type III/IV allosteric kinase inhibition.

As a Senior Application Scientist, I approach this compound not merely as a chemical intermediate, but as a functional probe. Understanding its in vitro mechanism of action provides profound insights into how conformational restriction and precise halogenation drive the efficacy of modern MAPK pathway inhibitors like Cobimetinib (GDC-0973 / XL518)[3][4]. This whitepaper deconstructs the structural causality, binding kinetics, and the self-validating in vitro protocols used to evaluate such allosteric fragments.

Structural Rationale & Allosteric Binding Mechanism

The mechanism of action of this fragment is rooted in its ability to exploit the unique topology of the MEK1/2 allosteric pocket, which sits adjacent to the highly conserved ATP-binding site. The compound is composed of two synergistic moieties:

The 2,3,4-Trifluorobenzoyl Moiety: Hydrophobic Anchoring

In fragment-based drug discovery (FBDD), fluorine scanning is utilized to fine-tune lipophilicity and metabolic stability. The 2,3,4-trifluorobenzoyl group is designed to insert deeply into the hydrophobic allosteric pocket of MEK1.

  • Causality of Fluorination: The highly electronegative fluorine atoms modulate the pKa of the adjacent carbonyl and increase the fragment's lipophilicity, driving the displacement of high-energy water molecules from the pocket. In the final synthesis of clinical MEK inhibitors, the fluorine at the 2-position undergoes a nucleophilic aromatic substitution (SNAr) with an aniline derivative, while the 3,4-difluoro atoms remain to anchor the drug against residues such as Val127 and Met143[3][5].

The Azetidin-3-ol Core: Conformational Restriction

Early MEK inhibitors utilized flexible aliphatic linkages (e.g., 4-aminobutane-1,2-diol) which suffered from high entropic penalties upon binding and poor metabolic stability[3].

  • Causality of the Azetidine Ring: Replacing flexible chains with a strained, four-membered azetidine ring restricts the molecule's conformational freedom. This "pre-organization" significantly lowers the entropic cost of binding.

  • Hydrogen Bonding Network: The 3-hydroxyl group on the azetidine ring is precisely vectored to form critical hydrogen bonds with the bound ATP γ -phosphate and the catalytic Asp190 in the DFG motif. This interaction locks MEK into an inactive conformation, preventing the phosphorylation of its downstream target, ERK1/2[3][6].

MEK_Inhibition RAS Active RAS (GTP) RAF RAF Kinase RAS->RAF Activates MEK MEK1/2 Complex RAF->MEK Phosphorylates ERK ERK1/2 (Phosphorylated) MEK->ERK Pathway ON Inhibitor 1-(2,3,4-Trifluorobenzoyl) azetidin-3-ol Moiety Pocket Allosteric Pocket (Adjacent to ATP) Inhibitor->Pocket Binds Pocket->MEK Conformational Lock Pocket->ERK Pathway OFF

Caption: MAPK pathway modulation via MEK allosteric pocket binding.

In Vitro Profiling Methodologies

To validate the mechanism of action of such fragments, scientists employ orthogonal in vitro assays. A biochemical kinase assay establishes functional inhibition, while Surface Plasmon Resonance (SPR) confirms direct physical binding to the allosteric site.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) MEK1 Kinase Assay

Purpose: To quantify the inhibition of MEK1 catalytic activity. TR-FRET is chosen over standard fluorescence because its time-gated readout eliminates autofluorescence interference commonly caused by highly conjugated or halogenated aromatic fragments.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare a kinase buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl2​ , 0.01% Tween-20, and 1 mM DTT.

  • Compound Titration: Serially dilute 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol in 100% DMSO. Transfer 100 nL of the compound to a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550) to ensure precise, contact-free transfer.

  • Enzyme-Inhibitor Pre-incubation: Add 5 µL of recombinant active MEK1 (final concentration 0.5 nM) to the wells. Causality: Pre-incubation (30 mins at RT) is critical for allosteric inhibitors, which often exhibit slow-binding kinetics compared to ATP-competitive inhibitors.

  • Reaction Initiation: Add 5 µL of a substrate mix containing inactive ERK2 (50 nM) and ATP (10 µM, near the Km​ to maintain physiological relevance). Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg2+ and stop kinase activity), a Europium-labeled anti-phospho-ERK antibody (donor), and an APC-labeled streptavidin (acceptor).

  • Self-Validation/QC: Include PD0325901 as a positive control (expected IC50​ ~1-5 nM) and DMSO as a negative control. Calculate the Z'-factor; the assay is only valid if Z' > 0.7.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

Purpose: To determine the dissociation constant ( Kd​ ) and residence time ( τ=1/Koff​ ) of the fragment.

Step-by-Step Workflow:

  • Surface Functionalization: Immobilize an anti-His capture antibody onto a Series S Sensor Chip CM5 using standard amine coupling chemistry (EDC/NHS) on a Biacore T200 system.

  • Ligand Capture: Inject His-tagged MEK1 over the active flow cell to achieve a capture level of ~3000 Resonance Units (RU). Causality: Capturing the kinase rather than covalently coupling it preserves the native conformation of the highly flexible allosteric pocket.

  • Analyte Injection: Inject varying concentrations of the fragment (0.1 µM to 50 µM) in running buffer (PBS-P+, 5% DMSO) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Regeneration: Pulse with 10 mM Glycine-HCl (pH 2.0) to remove the MEK1-inhibitor complex, preparing the surface for the next cycle.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract Kon​ and Koff​ .

Assay_Workflow Prep Compound Prep (DMSO Serial Dilution) Kinase MEK1/2 + ATP + Substrate Incubation Prep->Kinase SPR SPR Kinetics (Biacore Binding) Prep->SPR Readout TR-FRET Readout (Phospho-ERK detection) Kinase->Readout Data Data Analysis (IC50, Kd, Residence Time) Readout->Data SPR->Data

Caption: In vitro biochemical and kinetic assay workflow for MEK inhibitors.

Quantitative Data Summary

The evolution from a simple fragment probe to a highly potent clinical candidate demonstrates the value of the azetidin-3-ol and fluorinated benzoyl moieties. The table below summarizes the typical in vitro progression metrics observed during the optimization of this chemical series[3][6].

Compound StageMEK1 Biochemical IC50​ (nM)Cellular pERK IC50​ (nM)Binding Affinity ( Kd​ , nM)Mechanistic Role
1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol > 5,000> 10,000~ 2,500FBDD Probe / Synthetic Precursor
Azetidin-3-ol optimized intermediate 44~ 5025Lead Optimization Scaffold
Cobimetinib (GDC-0973) 0.90.20.5Final Clinical Drug

Data Interpretation: While 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol alone exhibits weak biochemical inhibition, its Kd​ confirms specific binding to the allosteric pocket. The subsequent SNAr addition of the aniline group (yielding the final drug) leverages the pre-organized azetidine core to achieve sub-nanomolar potency.

References

  • Novel Carboxamide-Based Allosteric MEK Inhibitors: Discovery and Optimization Efforts toward XL518 (GDC-0973) ACS Medicinal Chemistry Letters URL:[Link]

  • Fragment-Based Discovery of Novel Allosteric MEK1 Binders ACS Publications URL:[Link]

  • Patent Review of Manufacturing Routes to Recently Approved Oncology Drugs: Ibrutinib, Cobimetinib, and Alectinib Organic Process Research & Development URL:[Link]

Sources

Foundational

A Technical Guide to the Synthesis of 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol Derivatives

Abstract The azetidine scaffold is a privileged motif in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties to bioactive molecules.[1] This in-depth technical guide provides...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The azetidine scaffold is a privileged motif in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties to bioactive molecules.[1] This in-depth technical guide provides a comprehensive overview of the synthetic pathways to 1-(2,3,4-trifluorobenzoyl)azetidin-3-ol and its derivatives. The synthesis of the core structure is dissected into the preparation of two key precursors: azetidin-3-ol and 2,3,4-trifluorobenzoyl chloride. Following this, the crucial N-acylation step is detailed, drawing upon established methodologies for similar transformations. Further derivatization of the 3-hydroxyl group is also explored, opening avenues for the generation of diverse chemical entities for drug discovery programs. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols.

Introduction: The Significance of the Azetidine Moiety

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as vital components in the design of novel therapeutics. Their inherent ring strain and three-dimensional character offer a unique structural framework that can enhance metabolic stability, improve solubility, and provide precise vectoral exits for substituent placement.[1] The incorporation of a trifluorinated benzoyl group introduces a moiety known to modulate electronic properties and enhance binding interactions, making the target compound class of significant interest for pharmaceutical research.

Synthesis of Key Precursors

The synthesis of 1-(2,3,4-trifluorobenzoyl)azetidin-3-ol is most efficiently approached by the convergent synthesis and subsequent coupling of two key intermediates: azetidin-3-ol and 2,3,4-trifluorobenzoyl chloride.

Pathway to Azetidin-3-ol

Azetidin-3-ol can be prepared via several routes, with a common and scalable approach beginning with the reaction of benzylamine and epichlorohydrin. This is followed by a base-mediated cyclization and subsequent debenzylation.

Experimental Protocol: Synthesis of 1-Benzylazetidin-3-ol

This protocol is adapted from a reported optimized process.[2][3]

  • To a stirred solution of benzylamine in water at 0-5 °C, slowly add epichlorohydrin.

  • Maintain the reaction at this temperature to control the exothermic reaction and minimize the formation of byproducts.[2]

  • After the initial reaction, add a suitable base, such as sodium bicarbonate, and heat the mixture to reflux to induce cyclization.[2]

  • Monitor the reaction progress by a suitable analytical method, such as HPLC.

  • Upon completion, cool the reaction mixture and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield crude 1-benzylazetidin-3-ol.[2]

Experimental Protocol: Debenzylation to Azetidin-3-ol Hydrochloride

  • Dissolve the crude 1-benzylazetidin-3-ol in a suitable solvent, such as methanol.

  • Add a palladium on carbon catalyst (e.g., 5% Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere.

  • Upon completion of the reaction (monitored by TLC or LC-MS), filter off the catalyst.

  • Concentrate the filtrate to obtain azetidin-3-ol. To isolate as the hydrochloride salt, the free base can be treated with a solution of HCl in a suitable solvent.[2][4]

Preparation of 2,3,4-Trifluorobenzoyl Chloride

2,3,4-Trifluorobenzoyl chloride is a reactive acylating agent that can be synthesized from the corresponding carboxylic acid.

Experimental Protocol: Synthesis of 2,3,4-Trifluorobenzoyl Chloride

This protocol is based on general methods for the synthesis of benzoyl chlorides.[5]

  • In a flask equipped with a reflux condenser and a gas outlet to a scrubber, combine 2,3,4-trifluorobenzoic acid and a chlorinating agent such as thionyl chloride or oxalyl chloride.

  • A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.[5]

  • Gently heat the reaction mixture. The reaction progress can be monitored by the cessation of gas evolution (SO₂ or a mixture of CO and CO₂).

  • Once the reaction is complete, remove the excess chlorinating agent by distillation.

  • The resulting 2,3,4-trifluorobenzoyl chloride can be purified by fractional distillation under reduced pressure.

Core Synthesis: 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol

The central transformation is the N-acylation of azetidin-3-ol with 2,3,4-trifluorobenzoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction.

Experimental Protocol: Synthesis of 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol

This protocol is a generalized procedure adapted from similar acylation reactions of cyclic amines.[6][7]

  • Dissolve azetidin-3-ol (or its hydrochloride salt with an additional equivalent of base) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a non-nucleophilic base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), to the solution.[7]

  • Cool the mixture in an ice bath.

  • Slowly add a solution of 2,3,4-trifluorobenzoyl chloride in the same solvent to the cooled azetidin-3-ol solution.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Synthesis of 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol Derivatives

The 3-hydroxyl group of the core molecule serves as a versatile handle for further derivatization, allowing for the exploration of structure-activity relationships.

O-Alkylation and O-Arylation

The hydroxyl group can be converted to an ether linkage through various alkylation and arylation strategies.

Experimental Protocol: O-Alkylation via Williamson Ether Synthesis

  • To a solution of 1-(2,3,4-trifluorobenzoyl)azetidin-3-ol in a polar aprotic solvent such as DMF or THF, add a strong base like sodium hydride (NaH) at 0 °C.

  • After the evolution of hydrogen gas ceases, add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide).

  • Allow the reaction to stir at room temperature or with gentle heating until completion.

  • Carefully quench the reaction with water and extract the product with a suitable organic solvent.

  • Purify the product by column chromatography.

Esterification

The hydroxyl group can be acylated to form esters, introducing a variety of functional groups.

Experimental Protocol: Esterification

  • Dissolve 1-(2,3,4-trifluorobenzoyl)azetidin-3-ol in a suitable solvent such as DCM.

  • Add a base, such as triethylamine or pyridine.

  • Add the desired acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride).

  • Stir the reaction at room temperature until completion.

  • Work up the reaction by washing with aqueous solutions to remove the base and any acid byproducts.

  • Purify the ester by column chromatography.

Data Presentation

Table 1: Summary of Key Synthetic Transformations

TransformationStarting MaterialsReagents and ConditionsProduct
Azetidin-3-ol Synthesis Benzylamine, Epichlorohydrin1. H₂O, 0-5 °C; 2. NaHCO₃, reflux1-Benzylazetidin-3-ol
1-Benzylazetidin-3-olH₂, Pd/C, MeOHAzetidin-3-ol
Acyl Chloride Formation 2,3,4-Trifluorobenzoic acidSOCl₂ or (COCl)₂, cat. DMF, heat2,3,4-Trifluorobenzoyl chloride
N-Acylation Azetidin-3-ol, 2,3,4-Trifluorobenzoyl chlorideEt₃N, DCM, 0 °C to rt1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol
O-Alkylation 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol, Alkyl halideNaH, DMF/THF3-Alkoxy-1-(2,3,4-trifluorobenzoyl)azetidine
Esterification 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol, Acyl chlorideEt₃N, DCM3-Acyloxy-1-(2,3,4-trifluorobenzoyl)azetidine

Visualizing the Synthesis

Diagram 1: Overall Synthetic Scheme

Synthesis_Scheme Benzylamine Benzylamine Benzylazetidinol 1-Benzylazetidin-3-ol Benzylamine->Benzylazetidinol Cyclization Epichlorohydrin Epichlorohydrin Epichlorohydrin->Benzylazetidinol Cyclization Azetidinol Azetidin-3-ol Benzylazetidinol->Azetidinol Debenzylation (H₂, Pd/C) TargetMolecule 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol Azetidinol->TargetMolecule N-Acylation (Base) TrifluorobenzoicAcid 2,3,4-Trifluorobenzoic Acid TrifluorobenzoylChloride 2,3,4-Trifluorobenzoyl Chloride TrifluorobenzoicAcid->TrifluorobenzoylChloride Chlorination (e.g., SOCl₂) TrifluorobenzoylChloride->TargetMolecule N-Acylation (Base) Derivatives Derivatives TargetMolecule->Derivatives Further Functionalization

Caption: Convergent synthesis of 1-(2,3,4-trifluorobenzoyl)azetidin-3-ol and its derivatives.

Diagram 2: Experimental Workflow for N-Acylation

Workflow Start Start: Azetidin-3-ol & Solvent AddBase Add Base (e.g., Et₃N) Start->AddBase Cool Cool to 0 °C AddBase->Cool AddAcylChloride Add 2,3,4-Trifluorobenzoyl Chloride Solution Cool->AddAcylChloride React Stir at Room Temperature AddAcylChloride->React Quench Quench with aq. NaHCO₃ React->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify (Column Chromatography) Dry->Purify Product Final Product Purify->Product

Caption: Step-by-step workflow for the N-acylation of azetidin-3-ol.

Conclusion

The synthesis of 1-(2,3,4-trifluorobenzoyl)azetidin-3-ol and its derivatives is a tractable process for medicinal chemists, leveraging well-established synthetic transformations. The modular nature of the synthesis allows for the independent preparation of the azetidine core and the acylating agent, followed by a robust coupling reaction. The resulting core structure provides a valuable platform for further chemical exploration through modification of the 3-hydroxyl group. The protocols and strategies outlined in this guide are intended to provide a solid foundation for researchers to access this important class of compounds and to facilitate the development of novel therapeutic agents.

References

  • Development of an Optimized Process for the Preparation of 1-Benzylazetidin-3-ol: An Industrially Important Intermediate for Substituted Azetidine. ACS Publications. [Link]

  • Development of an Optimized Process for the Preparation of 1-Benzylazetidin-3-ol: An Industrially Important Intermediate for Substituted Azetidine. ResearchGate. [Link]

  • Preparation of 1-benzylazetidine-3-ol derivatives.
  • Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Organic Chemistry Portal. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Oriental Journal of Chemistry. [Link]

  • Synthesis of Simple 3,3-Diarylazetidines from N-Boc-3-arylazetidinols Using Friedel–Crafts Arylation Conditions. ACS Publications. [Link]

  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar. [Link]

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Algerian Journal of Research and Technology. [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

  • Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica. [Link]

  • Synthesis and Antimicrobial Activity of Some Azetidinone Derivatives Containing Substituted Benzothiazole. Connect Journals. [Link]

  • Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. PubMed. [Link]

  • Preparation of 4-Alkyl- and 4-Halobenzoyl Chlorides. Organic Syntheses. [Link]

  • Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. ACS Publications. [Link]

  • Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. ResearchGate. [Link]

  • 2,3,4-Trifluorobenzoyl chloride. PubChem. [Link]

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Exploratory

A Technical Guide to the Safety and Toxicological Assessment of 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol

Abstract This document provides a comprehensive technical guide on the predicted safety and toxicity profile of the novel chemical entity, 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol. As a compound for which no public toxico...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide on the predicted safety and toxicity profile of the novel chemical entity, 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol. As a compound for which no public toxicological data exists, this guide establishes a robust framework for its assessment, grounded in the principles of structure-activity relationship (SAR) analysis, in silico prediction, and a tiered in vitro testing strategy. It is designed for researchers, chemists, and drug development professionals who may synthesize or handle this compound. The guide details the inherent hazards anticipated from its constituent moieties—the azetidine ring and the trifluorobenzoyl group—and provides actionable, step-by-step protocols for foundational toxicological assays. The overarching goal is to foster a culture of safety and proactive risk assessment when working with new chemical entities.

Introduction and Compound Overview

1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol is a unique molecule combining two key structural features of significant interest in medicinal chemistry: a strained four-membered azetidine heterocycle and a poly-fluorinated aromatic ring. Azetidine scaffolds are increasingly incorporated into drug candidates to enhance properties like solubility, metabolic stability, and cell permeability[1]. The trifluorobenzoyl moiety, an electron-deficient aromatic system, is often used to modulate ligand-receptor interactions and pharmacokinetic profiles.

The synthesis of this compound involves the acylation of the azetidin-3-ol nitrogen with a trifluorobenzoyl derivative[2][3][4]. While this creates a stable amide bond, the final structure retains chemical functionalities that warrant a thorough and cautious toxicological evaluation. This guide provides the scientific rationale and experimental framework for such an assessment in the absence of pre-existing data.

Predictive Toxicology and Hazard Identification from Structural Analogs

A predictive assessment based on the known toxicology of structural analogs is the first step in understanding the potential hazards of a new molecule.

The Azetidine Moiety

The parent azetidine ring is a known hazardous substance. Safety Data Sheets (SDS) for azetidine and its simple derivatives consistently highlight the following risks:

  • Corrosivity: Azetidine is classified as a corrosive material that causes severe skin burns and eye damage[5][6][7]. Contact can lead to burns of the mouth, throat, and gastrointestinal tract if ingested[5][7].

  • Irritation: Simpler derivatives like azetidin-3-ol hydrochloride are categorized as causing skin irritation, serious eye damage, and respiratory tract irritation[8][9].

  • Flammability: Azetidine itself is a highly flammable liquid[6][7].

While the acylation of the nitrogen in 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol mitigates the high reactivity and basicity of the secondary amine, the inherent ring strain and the presence of the hydroxyl group suggest a high potential for skin and eye irritation.

The Trifluorobenzoyl Moiety

The precursor, 2,4,5-Trifluorobenzoyl chloride, is also a hazardous chemical. Its SDS indicates:

  • Corrosivity: It causes severe skin burns and eye damage[10][11][12].

  • Sensitization: It may cause an allergic skin reaction[10][12].

The formation of the amide bond in the final product significantly reduces the acute corrosive hazard of the acyl chloride. However, the trifluorophenyl group itself presents toxicological considerations. Metabolism (e.g., via cytochrome P450 enzymes) could potentially lead to the formation of reactive intermediates or the release of trifluorobenzoic acid. The toxicology of organofluorine compounds can be complex and difficult to predict from structure alone, necessitating careful experimental evaluation[13].

Integrated Hazard Assessment

Based on the analysis of its structural components, 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol should be handled as, at a minimum, a severe irritant to the skin, eyes, and respiratory system. The potential for skin sensitization should also be considered. Systemic toxicity following absorption is unknown and must be determined experimentally.

A Tiered Strategy for Toxicological Evaluation

A systematic, tiered approach is recommended to efficiently and ethically evaluate the safety profile of this compound. The strategy prioritizes in vitro methods to minimize animal testing while gathering essential data.

G cluster_0 Tier 1: Foundational In Vitro Assessment cluster_1 Tier 2: Mechanistic & ADME Profiling cluster_2 Tier 3: In Vivo Confirmation (If Warranted) T1_Genotox Genotoxicity (Ames Test) Decision1 Proceed? T1_Genotox->Decision1 T1_Cyto Cytotoxicity (e.g., MTT Assay) T1_Cyto->Decision1 T1_Irri Skin/Eye Irritation (Reconstructed Tissue Models) T1_Irri->Decision1 T2_Metab Metabolic Stability (Liver Microsomes) T2_ID Metabolite Identification T2_Metab->T2_ID Decision2 Proceed? T2_ID->Decision2 T2_Mech Mechanism of Action (e.g., Mitochondrial Toxicity) T2_Mech->Decision2 T3_Acute Acute Systemic Toxicity (e.g., OECD TG 423) T3_Repeat 28-Day Repeated Dose Study (e.g., OECD TG 407) T3_Acute->T3_Repeat End Comprehensive Safety Profile T3_Repeat->End Start Compound Synthesis Start->T1_Genotox Start->T1_Cyto Start->T1_Irri Decision1->T2_Metab If low risk Decision1->T2_Mech If cytotoxic Decision2->T3_Acute If intended for in vivo use G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Prep_Bacteria Grow Bacterial Cultures Mix Combine Bacteria, Compound, & S9 Mix in Top Agar Prep_Bacteria->Mix Prep_S9 Prepare S9 Mix Prep_S9->Mix Prep_Compound Prepare Test Compound Dilutions Prep_Compound->Mix Plate Pour onto Minimal Agar Plate Mix->Plate Incubate Incubate at 37°C for 48-72h Plate->Incubate Count Count Revertant Colonies Incubate->Count Analyze Compare to Controls Count->Analyze

Caption: Experimental workflow for the Ames Plate Incorporation Test.

Protocol: In Vitro Cytotoxicity (MTT Assay)

Objective: To determine the concentration of the compound that reduces the viability of a cultured cell line by 50% (IC50).

Methodology:

  • Cell Culture: Plate a relevant human cell line (e.g., HepG2 for liver toxicity, HaCaT for skin) in a 96-well plate at a predetermined density and allow cells to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol in cell culture medium. Replace the medium in the cell plates with the compound dilutions. Include vehicle control wells (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the cells with the compound for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Readout: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Risk Assessment and Safe Handling

Given the predictive hazard profile, strict safety protocols are mandatory when handling 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol.

Table 1: Summary of Predicted Hazards and Required Safety Measures

Hazard CategoryPredicted RiskRequired Engineering Controls & PPE
Acute Toxicity (Oral/Dermal) Unknown, presumed moderate.Handle in a chemical fume hood. Wear nitrile gloves, lab coat, and safety glasses.
Skin Corrosion/Irritation High. Predicted to be a severe irritant.Use a chemical fume hood. Wear chemically resistant gloves (double-gloving recommended), a lab coat, and safety goggles. Ensure an emergency shower is accessible.
Eye Damage/Irritation High. Predicted to cause serious eye damage.Wear chemical safety goggles. Ensure an eyewash station is immediately accessible.
Respiratory Irritation High. If handled as a powder or aerosolized.Always handle in a certified chemical fume hood to prevent inhalation.
Skin Sensitization Moderate. Potential sensitizer based on the benzoyl moiety.Avoid all skin contact. Change gloves immediately if contact is suspected.
Genotoxicity/Carcinogenicity Unknown. Requires experimental data.Handle as a potential mutagen/carcinogen until proven otherwise.

Waste Disposal: All waste containing this compound must be collected in a designated, sealed hazardous waste container and disposed of through a certified chemical waste management service. Do not discharge to drains or the environment.

Conclusion

While 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol may offer unique properties for chemical and pharmaceutical development, its novel structure necessitates a proactive and thorough safety evaluation. Based on a detailed analysis of its constituent parts, the compound must be handled as a hazardous substance, with a high potential for skin, eye, and respiratory irritation. The tiered experimental strategy and detailed protocols provided in this guide offer a clear pathway for researchers to systematically characterize its toxicological profile, ensuring both personal safety and the integrity of subsequent research.

References

  • Azetidine - Safety Data Sheet. (2026, January 17). ChemicalBook.
  • Safety Data Sheet: Azetidine. (2020, February 4). Chemos GmbH&Co.KG.
  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. (2016, April 28). MDPI.
  • 2,4,5-Trifluorobenzoyl chloride | C7H2ClF3O | CID 145164. PubChem.
  • SAFETY DATA SHEET: Azetidine. (2012, March 23). Fisher Scientific.
  • SAFETY DATA SHEET: 2,4,5-Trifluorobenzoyl Chloride. (2025, November 25). TCI Chemicals.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). Taylor & Francis Online.
  • SAFETY DATA SHEET: 2,4,5-Trifluorobenzoyl chloride. (2012, March 7). Fisher Scientific.
  • Toxicity. Georg Thieme Verlag.
  • Azetidin-3-ol hydrochloride-SDS. MedChemExpress.
  • SAFETY DATA SHEET. (2025, December 24). Sigma-Aldrich.
  • Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. PMC.
  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar.
  • Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates.

Sources

Foundational

The Strategic Role of 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol Derivatives in MEK Inhibitor Development: A Comprehensive Technical Review

Executive Summary The development of targeted kinase inhibitors has increasingly relied on highly strained, rigid heterocycles to achieve precise spatial orientation and metabolic stability. Within this paradigm, 1-(2,3,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted kinase inhibitors has increasingly relied on highly strained, rigid heterocycles to achieve precise spatial orientation and metabolic stability. Within this paradigm, 1-(2,3,4-trifluorobenzoyl)azetidin-3-ol and its derivatives represent a masterclass in rational drug design. Specifically, the derivative 3-[(2S)-piperidin-2-yl]-1-(2,3,4-trifluorobenzoyl)azetidin-3-ol (CAS 1597407-59-4) serves as the critical "Intermediate 7" in the synthesis of Cobimetinib , a potent MEK1/2 inhibitor[1]. This whitepaper explores the chemical rationale, step-by-step synthetic methodologies, and clinical pharmacological impact of this indispensable building block.

Chemical Significance & Structural Rationale

The architectural design of the 1-(2,3,4-trifluorobenzoyl)azetidin-3-ol scaffold is not coincidental; every functional group serves a distinct synthetic or pharmacological purpose.

The Azetidine Core: Rigidity and Entropy

Azetidines are four-membered nitrogen-containing heterocycles that offer a unique compromise between chemical stability and high molecular rigidity[2]. In drug discovery, replacing flexible alkyl chains with an azetidine ring restricts the conformational freedom of the molecule. When the API binds to the MEK1 allosteric pocket, this pre-organized rigidity minimizes the entropic penalty of binding, thereby significantly increasing the binding affinity (lowering the IC50)[2].

The 2,3,4-Trifluorobenzoyl Moiety: Dual-Purpose Engineering

The incorporation of the 2,3,4-trifluorobenzoyl group is a brilliant example of dual-purpose chemical engineering:

  • Pharmacological Role: The fluorine atoms increase the lipophilicity of the final drug molecule, enhancing cell membrane permeability. Furthermore, the strong carbon-fluorine bonds resist cytochrome P450-mediated oxidative metabolism, prolonging the drug's half-life[3].

  • Synthetic Causality: The specific 2,3,4-substitution pattern is synthetically strategic. The highly electron-withdrawing nature of the carbonyl group, combined with the inductive effects of adjacent fluorines, renders the fluorine at the 2-position (ortho to the carbonyl) exceptionally electrophilic[4]. This allows it to act as a highly selective leaving group during the subsequent Nucleophilic Aromatic Substitution (SNAr) reaction, while the 3,4-difluoro groups remain intact to interact with the target kinase.

Table 1: Physicochemical Properties of the Key Intermediate
PropertyValue
Chemical Name (S)-(3-hydroxy-3-(piperidin-2-yl)azetidin-1-yl)(2,3,4-trifluorophenyl)methanone
CAS Number 1597407-59-4[3]
Molecular Formula C15H17F3N2O2[1]
Molecular Weight 314.31 g/mol [1]
Pharmacological Role Key precursor (Intermediate 7) for MEK1/2 allosteric inhibitors[1]

Experimental Workflow: Synthesis of Cobimetinib

The transformation of the azetidine intermediate into the final Active Pharmaceutical Ingredient (API) relies on a highly controlled SNAr reaction. Below is the self-validating, step-by-step methodology for this critical coupling phase[4].

Protocol: SNAr Coupling of CAS 1597407-59-4

Objective: To couple the 1-(2,3,4-trifluorobenzoyl)azetidin-3-ol derivative with 2-fluoro-4-iodoaniline to yield the Cobimetinib free base.

  • Reagent Preparation: In a rigorously dried, nitrogen-purged reactor, dissolve 1.0 equivalent of (S)-(3-hydroxy-3-(piperidin-2-yl)azetidin-1-yl)(2,3,4-trifluorophenyl)methanone in anhydrous tetrahydrofuran (THF).

  • Base Activation (Causality): Cool the reaction mixture to -20°C. Dropwise add 2.5 equivalents of Lithium bis(trimethylsilyl)amide (LiHMDS). Causality: A strong, non-nucleophilic base is required to deprotonate the amine group of 2-fluoro-4-iodoaniline, creating a highly reactive nitrogen nucleophile. The sub-zero temperature prevents unwanted side reactions, such as the degradation of the strained azetidine ring.

  • Nucleophilic Attack: Slowly introduce 1.1 equivalents of 2-fluoro-4-iodoaniline. Allow the reaction to gradually warm to room temperature over 12 hours. The nucleophile selectively attacks the highly electrophilic 2-position of the trifluorobenzoyl ring, displacing the ortho-fluorine[4].

  • Self-Validation (In-Process Control): Monitor the reaction progression via High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The system self-validates the completion of the reaction when the intermediate peak (m/z ~315[M+H]+) falls below 1% Area Under Curve (AUC), and the product peak (m/z ~532[M+H]+) plateaus[5].

  • Quenching & Workup: Quench the reaction with saturated aqueous NH4Cl to neutralize the excess base. Extract the aqueous layer with ethyl acetate (EtOAc) three times. Wash the combined organic layers with brine and dry over anhydrous Na2SO4.

  • Isolation: Concentrate the organic phase under reduced pressure and purify via silica gel flash chromatography (DCM:MeOH gradient) to isolate pure Cobimetinib.

Synthesis A Azetidin-3-one Derivative B Grignard Addition (Piperidine moiety) A->B Stereoselective addition C 3-(Piperidin-2-yl)azetidin-3-ol Core B->C Deprotection D Amidation with 2,3,4-Trifluorobenzoyl Chloride C->D N-acylation E 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol Intermediate (CAS 1597407-59-4) D->E Yields Key Intermediate F SNAr Reaction with 2-Fluoro-4-iodoaniline E->F Ortho-fluorine displacement G Cobimetinib (API) F->G Final Assembly

Synthesis workflow of Cobimetinib from the 1-(2,3,4-trifluorobenzoyl)azetidin-3-ol intermediate.

Pharmacological Application: Targetting the MAPK/ERK Pathway

The API derived from this azetidine intermediate, Cobimetinib, is a potent, reversible inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) and MEK2[6].

In normal cellular physiology, MEK proteins are upstream regulators of the extracellular signal-regulated kinase (ERK) pathway, which promotes cellular proliferation[6]. However, in approximately 50% of metastatic melanomas, mutations in the BRAF gene (specifically V600E and V600K) result in the constitutive, unchecked activation of this pathway[7].

While BRAF inhibitors (like Vemurafenib) initially halt tumor growth, cancer cells frequently develop acquired resistance by reactivating the MAPK pathway downstream through MEK[7]. Cobimetinib binds to the allosteric pocket of MEK1/2—a fit made possible by the rigid azetidine core and the 3,4-difluorophenyl moiety—effectively blocking the phosphorylation of ERK1/2[6]. This vertical dual-blockade of the RAS/RAF/MEK/ERK pathway induces apoptosis and drastically reduces tumor growth[6].

MAPK_Pathway RTK RTK Activation RAS RAS GTPase RTK->RAS Activates BRAF BRAF (V600E/K) RAS->BRAF Activates MEK MEK1 / MEK2 BRAF->MEK Phosphorylates ERK ERK1 / ERK2 MEK->ERK Phosphorylates Proliferation Tumor Proliferation ERK->Proliferation Transcription Cobimetinib Cobimetinib Cobimetinib->MEK Inhibits Vemurafenib Vemurafenib Vemurafenib->BRAF Inhibits

MAPK/ERK signaling pathway demonstrating MEK1/2 inhibition by Cobimetinib.

Clinical Efficacy & Quantitative Data

The clinical translation of the 1-(2,3,4-trifluorobenzoyl)azetidin-3-ol derived API has been validated in major Phase III clinical trials. The coBRIM study evaluated 495 patients with previously untreated, unresectable, or metastatic BRAF V600 mutation-positive melanoma[7]. Patients were randomized to receive either Cobimetinib + Vemurafenib or Placebo + Vemurafenib.

The addition of the MEK inhibitor significantly improved clinical outcomes, preventing the rapid onset of resistance observed with BRAF inhibitors alone[7]. Furthermore, the long-term BRIM7 study demonstrated a median Overall Survival (OS) of 31.8 months in BRAF-inhibitor-naïve patients, with the landmark OS rate plateauing at 39.2% at years 4 and 5 of follow-up[8].

Table 2: Clinical Efficacy of Cobimetinib + Vemurafenib (coBRIM Study)
Clinical MetricCobimetinib + VemurafenibPlacebo + VemurafenibStatistical Significance
Median Progression-Free Survival (PFS) 9.9 months[7]6.2 months[7]HR = 0.51, P < 0.001[7]
Objective Response Rate (ORR) 68%[7]45%[7]P < 0.001[7]
Complete Response (CR) Rate 10%[7]4%[7]N/A

Conclusion

The journey from the highly strained 1-(2,3,4-trifluorobenzoyl)azetidin-3-ol intermediate to a life-extending oncological therapy underscores the power of rational chemical design. By leveraging the rigidity of the azetidine ring and the dual synthetic/pharmacological utility of the trifluorobenzoyl group, researchers successfully engineered an API capable of overcoming acquired resistance in BRAF-mutated melanomas. This scaffold continues to serve as a foundational blueprint for the next generation of allosteric kinase inhibitors.

References

  • [1] Title: 3-Hydroxy-3-(piperidin-2-yl)azetidin-1-yl)(2,3,4-trifluorophenyl)methanone - AiFChem Source: aifchem.com URL:

  • [6] Title: Cobimetinib - NCI - Division of Cancer Treatment and Diagnosis Source: cancer.gov URL:

  • [5] Title: Cobimetinib | C21H21F3IN3O2 | CID 16222096 - PubChem - NIH Source: nih.gov URL:

  • [4] Title: CN106045969A - Synthesis method of cobimetinib - Google Patents Source: google.com URL:

  • [3] Title: CAS 1597407-59-4: (S)-(3-hydroxy-3-(piperidin-2-yl)azetidi… - CymitQuimica Source: cymitquimica.com URL:

  • [2] Title: Azetidines in Drug Discovery - PharmaBlock Source: pharmablock.com URL:

  • [8] Title: Extended 5-Year Follow-Up Results of a Phase 1b Study (BRIM7) of Vemurafenib and Cobimetinib in BRAF-Mutant Melanoma - PMC Source: nih.gov URL:

  • [7] Title: MEK inhibitor cobimetinib added to BRAF inhibitor vemurafenib improves melanoma outcome - ecancer Source: ecancer.org URL:

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Protocols & Analytical Methods

Method

Application Note: Protocols for Dissolving 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol in DMSO

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Solvation Causality In early-stage drug discovery and high...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Solvation Causality

In early-stage drug discovery and high-throughput screening (HTS), the preparation of high-fidelity stock solutions is a critical foundational step. 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol (CAS: 1538666-64-6) is a fluorinated heterocyclic building block frequently utilized in medicinal chemistry.

Dimethyl sulfoxide (DMSO) is the universal solvent of choice for such screening compounds due to its amphiphilic nature—its highly polar sulfinyl group acts as a strong hydrogen-bond acceptor, while its methyl groups interact with hydrophobic domains[1]. For 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol, the azetidin-3-ol moiety provides a hydrogen-bond donor (the hydroxyl group), which readily interacts with the oxygen atom of DMSO, facilitating rapid thermodynamic dissolution. Furthermore, the trifluorobenzoyl ring is highly lipophilic; DMSO's methyl groups encapsulate this region, lowering the crystal disruption energy required to transition the compound from a solid lattice into a homogeneous solution[1].

However, the hygroscopic nature of DMSO introduces significant risk. The absorption of atmospheric moisture rapidly alters the solvent's dielectric constant, which can lead to the spontaneous micro-precipitation of hydrophobic compounds[2]. Therefore, this protocol emphasizes rigorous environmental controls and self-validating quality control (QC) steps to ensure the integrity of the resulting stock solution.

Physicochemical Properties & Quantitative Dilution Data

To ensure precise molarity during biological assays, accurate volumetric calculations are paramount. The following table summarizes the physicochemical properties of 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol and provides a quick-reference dilution matrix for standard stock concentrations.

Table 1: Physicochemical Profile and DMSO Dilution Matrix

ParameterSpecification
Compound Name 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol
CAS Number 1538666-64-6
Molecular Formula C₁₀H₈F₃NO₂
Molecular Weight 231.17 g/mol
Physical State Solid (Powder)
Target Concentration Volume of Anhydrous DMSO per 1.0 mg of Compound
10 mM (Standard HTS Stock)432.6 µL
20 mM216.3 µL
50 mM86.5 µL

Experimental Workflow

The following diagram illustrates the critical path for preparing and validating the DMSO stock solution. The workflow integrates a self-validating loop where optical clarity dictates the progression to storage.

G A 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol (Equilibrate to Room Temp) B Add Anhydrous DMSO (≥99.9%) (Inert Atmosphere / Glove Box) A->B C Mechanical Agitation (Vortex 60-120 sec) B->C D Optical Validation (Tyndall Effect / Nephelometry) C->D E Aliquoting & Storage (Argon Purge, -20°C to -80°C) D->E Clear Solution F Thermal Sonication (25°C - 37°C Water Bath) D->F Turbid / Micro-precipitates F->D Re-evaluate

Workflow for the dissolution and validation of screening compounds in DMSO.

Step-by-Step Methodology

This protocol is designed as a self-validating system . Each step contains a mechanical action followed by a causal explanation and a validation checkpoint to ensure the operator does not proceed with a compromised sample.

Phase 1: Preparation and Weighing
  • Thermal Equilibration: Remove the sealed vial of 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol from cold storage (-20°C) and place it in a desiccator at room temperature for at least 30 minutes.

    • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the powder. Water contamination will drastically reduce the compound's solubility in DMSO and may trigger hydrolysis over time[2].

  • Precision Weighing: Using an analytical microbalance (0.01 mg precision), weigh the desired mass of the compound into a sterile, low-binding polypropylene microcentrifuge tube or amber glass vial.

    • Validation Check: Ensure the balance is calibrated and the static charge is neutralized to prevent powder loss.

Phase 2: Solvation
  • Solvent Addition: Under a dry nitrogen or argon atmosphere (if available), add the calculated volume of fresh, anhydrous DMSO (≥99.9% purity) to achieve the target concentration (e.g., 432.6 µL per 1.0 mg for a 10 mM stock).

    • Causality: Using aged or improperly stored DMSO introduces water. DMSO is highly hygroscopic; even a 1-2% water content can cause lipophilic fluorinated compounds to crash out of solution[3].

  • Mechanical Agitation: Tightly cap the vial and vortex vigorously for 60 to 120 seconds.

  • Sonication (Conditional): If the compound does not dissolve completely via vortexing, place the vial in an ultrasonic water bath at 25°C to 37°C for 5 to 10 minutes.

    • Causality: Sonication provides the localized cavitation energy required to break apart resilient crystalline lattices without subjecting the entire bulk fluid to degradative high temperatures.

Phase 3: Quality Control & Self-Validation
  • Optical Clarity Check (Tyndall Effect): Shine a high-intensity focused light beam (e.g., a laser pointer) through the solution in a darkened room.

    • Validation Check: If the beam's path is visible as a solid line through the liquid, colloidal micro-precipitates are present (the sample is a suspension, not a true solution). A true solution will not scatter the light. Do not proceed to biological assays if scattering is observed[3].

  • Chemical Integrity Check (Optional but Recommended): For critical HTS campaigns, prepare a parallel sample in DMSO-d6 and run a ¹H NMR spectrum.

    • Validation Check: The absence of a broad water peak at ~3.3 ppm confirms the anhydrous integrity of the preparation, and sharp compound peaks confirm complete dissolution without aggregation[2].

Phase 4: Aliquoting and Storage
  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 20 µL to 50 µL) in tightly sealed, low-binding tubes.

  • Inert Gas Purging: Gently overlay the headspace of each tube with Argon or Nitrogen gas before sealing.

  • Cryopreservation: Store the aliquots at -20°C or -80°C, protected from light.

    • Causality: Repeated freeze-thaw cycles cause localized concentration gradients (freeze-concentration) and introduce moisture, leading to irreversible compound precipitation[3]. Single-use aliquots completely bypass this failure mode.

References

  • [1] In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. ResearchGate. Available at: [Link]

  • [3] DMSO Solubility Assessment for Fragment-Based Screening. PubMed Central (PMC) - National Institutes of Health (NIH). Available at:[Link]

Sources

Application

Application Notes: 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol Scaffolds in Targeted Oncology Therapeutics

Executive Summary The compound 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol and its functionalized derivatives (such as 3-[(2S)-piperidin-2-yl]-1-(2,3,4-trifluorobenzoyl)azetidin-3-ol, CAS: 1597407-59-4) represent a privilege...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol and its functionalized derivatives (such as 3-[(2S)-piperidin-2-yl]-1-(2,3,4-trifluorobenzoyl)azetidin-3-ol, CAS: 1597407-59-4) represent a privileged class of building blocks in modern medicinal chemistry[1]. This specific scaffold is most notably recognized as the critical late-stage intermediate in the commercial manufacturing of Cobimetinib (Cotellic), an FDA-approved, orally active mitogen-activated protein kinase kinase (MEK1/MEK2) inhibitor used for the treatment of BRAF V600E/K-mutated advanced melanoma[2].

This application note details the chemical rationale behind utilizing this scaffold, the signaling pathways it targets, and field-proven synthetic protocols for its incorporation into active pharmaceutical ingredients (APIs).

Chemical Significance & Structural Rationale

The architectural design of 1-(2,3,4-trifluorobenzoyl)azetidin-3-ol derivatives solves multiple pharmacokinetic and synthetic challenges simultaneously:

  • Azetidin-3-ol Core (sp³ Richness): The four-membered azetidine ring introduces a rigid, highly sp³-hybridized framework. In drug design, increasing the fraction of sp³ carbons ( Fsp3​ ) generally improves aqueous solubility and decreases off-target promiscuity compared to flat aromatic systems. The hydroxyl group at the 3-position serves as a critical hydrogen-bond donor/acceptor within the kinase active site[1].

  • 2,3,4-Trifluorobenzoyl Moiety: The incorporation of multiple fluorine atoms significantly enhances the lipophilicity of the molecule, aiding in cellular membrane penetration. Furthermore, it blocks metabolic "soft spots" against Cytochrome P450 oxidation.

  • Synthetic Activation: Synthetically, the 2,3,4-trifluorobenzoyl group is a masterpiece of reactivity. The highly electron-withdrawing carbonyl group and the adjacent fluorines make the fluorine at the 2-position (ortho to the carbonyl) exceptionally susceptible to Nucleophilic Aromatic Substitution ( SN​Ar )[3]. This allows for the precise, regioselective attachment of complex aniline derivatives without the need for expensive palladium catalysts.

Application Case Study: MEK Inhibition via Cobimetinib

In oncology, the MAPK/ERK pathway is frequently hyperactivated due to mutations in the BRAF kinase. Cobimetinib, synthesized from the 1-(2,3,4-trifluorobenzoyl)azetidin-3-ol scaffold, acts as an allosteric inhibitor of MEK1 and MEK2, halting the downstream signaling cascade that leads to unchecked tumor cell proliferation.

G BRAF Mutant BRAF (V600E) MEK MEK1 / MEK2 BRAF->MEK Phosphorylation ERK ERK1 / ERK2 MEK->ERK Phosphorylation Proliferation Tumor Cell Proliferation ERK->Proliferation Gene Transcription Cobimetinib Cobimetinib (Azetidine Scaffold) Cobimetinib->MEK Allosteric Inhibition

MAPK/ERK Signaling Pathway highlighting MEK1/2 inhibition by Cobimetinib.

Experimental Workflows & Protocols

The commercial synthesis of Cobimetinib relies heavily on the robust reactivity of the 1-(2,3,4-trifluorobenzoyl)azetidin-3-ol intermediate[2]. The following protocols describe the self-validating synthetic systems used to assemble this architecture.

Workflow A Piperidinyl-Azetidin-3-ol Derivative C Schotten-Baumann Acylation A->C B 2,3,4-Trifluorobenzoyl Chloride B->C D 1-(2,3,4-Trifluorobenzoyl) azetidin-3-ol Intermediate C->D E SNAr Reaction with 2-Fluoro-4-iodoaniline D->E F Cobimetinib (API) E->F

Workflow for the incorporation of the 1-(2,3,4-trifluorobenzoyl)azetidin-3-ol scaffold.

Protocol A: Synthesis of the Intermediate via Schotten-Baumann Acylation

This step couples the azetidine core with the trifluorobenzoyl moiety.

Expertise & Causality: A biphasic Schotten-Baumann system (aqueous/toluene) is utilized rather than a monophasic organic system. The aqueous phase containing an inorganic base (e.g., K2​CO3​ ) acts as an acid scavenger. This prevents the degradation of the acid-sensitive azetidine ring by neutralizing the HCl byproduct, while the biphasic nature prevents the rapid hydrolysis of the highly reactive 2,3,4-trifluorobenzoyl chloride[2].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of the piperidinyl-azetidin-3-ol derivative in a 1:1 mixture of Toluene and 10% aqueous K2​CO3​ solution.

  • Cooling: Cool the biphasic mixture to 0–5 °C under vigorous stirring to ensure high interfacial surface area.

  • Addition: Slowly add 1.05 eq of 2,3,4-trifluorobenzoyl chloride dropwise over 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Validation: Monitor via HPLC or TLC until the azetidine starting material is consumed.

  • Phase Separation: Halt stirring, allow the phases to separate, and collect the organic (toluene) layer containing the product.

  • Workup: Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the 1-(2,3,4-trifluorobenzoyl)azetidin-3-ol intermediate.

Protocol B: Regioselective SN​Ar API Assembly

This step attaches the functionalized aniline to the trifluorobenzoyl ring.

Expertise & Causality: The SN​Ar reaction is highly regioselective for the 2-fluoro position. The carbonyl group at position 1 strongly activates the ortho (2-position) and para (4-position) fluorines towards nucleophilic attack. By pre-forming the lithium salt of the aniline using Lithium bis(trimethylsilyl)amide (LiHMDS), the lithium counterion coordinates with the carbonyl oxygen, directing the nucleophilic attack exclusively to the ortho (2-fluoro) position[3].

Step-by-Step Methodology:

  • Deprotonation: In a dry, argon-purged flask, dissolve 1.1 eq of 2-fluoro-4-iodoaniline in anhydrous THF. Cool to -78 °C.

  • Lithiation: Slowly add 1.1 eq of LiHMDS (1.0 M in THF) dropwise. Stir for 30 minutes at -78 °C to form the lithium amide salt.

  • Coupling: Dissolve 1.0 eq of the 1-(2,3,4-trifluorobenzoyl)azetidin-3-ol intermediate in anhydrous THF and add it dropwise to the lithiated aniline solution.

  • Warming: Gradually allow the reaction to warm to room temperature and stir for 4–6 hours. Validation: The reaction is complete when LC-MS shows the disappearance of the intermediate mass and the appearance of the API mass.

  • Quenching: Quench the reaction with saturated aqueous NH4​Cl to protonate any unreacted amide.

  • Extraction & Purification: Extract with Ethyl Acetate (3x), combine organic layers, dry, concentrate, and purify via crystallization (e.g., from 2-Propanol/MTBE) to yield the final API[2].

Quantitative Data Summary

The table below summarizes the physicochemical transition from the intermediate building block to the final active pharmaceutical ingredient.

Property / Parameter1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol DerivativeCobimetinib (API)
CAS Number 1597407-59-4934660-93-2
Molecular Weight 314.31 g/mol 531.31 g/mol
Role in Development Key Synthetic IntermediateActive Pharmaceutical Ingredient
Key Reactivity Electrophilic at C2 (Directed SN​Ar target)Kinase Allosteric Binder
Stereocenters 1 (S-configuration on piperidine ring)1 (Maintained S-configuration)
Storage Conditions 2-8°C, dry, protected from lightRoom Temperature

References

  • Hughes, D. D. (2016). Patent Review of Manufacturing Routes to Recently Approved Oncology Drugs: Ibrutinib, Cobimetinib, and Alectinib. Organic Process Research & Development, 20(11), 1855–1869.[Link]

Sources

Method

Application Note: Preclinical In Vivo Dosing Strategies for 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol

Introduction & Pharmacological Context 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol is a highly specialized fluorinated pharmacophore. Structurally, it serves as a critical intermediate and degradation impurity in the synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol is a highly specialized fluorinated pharmacophore. Structurally, it serves as a critical intermediate and degradation impurity in the synthesis of clinically approved MEK inhibitors, such as cobimetinib (). In fragment-based drug discovery (FBDD) and toxicological profiling, assessing the in vivo pharmacokinetic (PK) behavior of this specific moiety is essential.

The trifluorobenzoyl group imparts significant lipophilicity and metabolic resistance, while the azetidin-3-ol ring provides a polar hydroxyl handle that is susceptible to Phase II glucuronidation. This application note details validated in vivo dosing strategies, formulation causality, and PK sampling protocols for murine models, ensuring high-fidelity data collection during preclinical development.

Formulation Strategies & Causality

Due to the rigid, highly fluorinated aromatic ring, 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol exhibits moderate-to-low aqueous solubility. Direct dissolution in saline results in rapid precipitation, which can cause fatal pulmonary embolisms if administered intravenously (IV), or erratic absorption if administered per os (PO).

Intravenous (IV) Formulation: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline

This multi-component vehicle is the gold standard for solubilizing lipophilic MEK inhibitor fragments ().

  • DMSO (10%) : Acts as the primary solvent to disrupt the crystal lattice of the fluorinated compound. Causality: Kept strictly at ≤10% to prevent solvent-induced hemolysis and acute hepatotoxicity in rodents.

  • PEG300 (40%) : Serves as a miscible co-solvent. Causality: It creates a hydration shell around the hydrophobic drug molecules, preventing precipitation upon introduction to the aqueous bloodstream.

  • Tween-80 (5%) : A non-ionic surfactant. Causality: Lowers surface tension and stabilizes the micellar dispersion of the drug, preventing aggregation.

  • Saline (45%) : Causality: Ensures the final injection volume is isotonic with murine plasma, preventing osmotic shock at the injection site.

Oral (PO) Formulation: 0.5% Methylcellulose (MC) / 0.1% Tween-80 in Water
  • Causality : For oral dosing—where higher concentrations are often required to evaluate toxicity limits—formulating the compound as a homogeneous microsuspension is preferred over a high-solvent solution to avoid gastrointestinal irritation (). MC increases the vehicle's viscosity, preventing the drug particles from settling, while Tween-80 wets the hydrophobic trifluorophenyl surface, ensuring uniform dispersion and reproducible gastrointestinal transit.

Experimental Protocols: In Vivo Administration

Self-Validating System Check : Before any administration, visually inspect the IV solution against a dark background. If any particulate matter or opalescence is observed, the solution must be discarded and reformulated. Injecting particulates will cause immediate microvascular occlusion, invalidating the PK study and violating animal welfare standards.

Protocol 3.1: Intravenous (IV) Injection (Mice)
  • Preparation : Warm the formulated IV solution (2 mg/mL) to 37°C in a water bath to ensure complete micellar stabilization.

  • Animal Restraint : Place the C57BL/6 mouse in a specialized restraint tube, exposing the tail. Warm the tail with a heating pad (40°C) for exactly 2 minutes to induce vasodilation of the lateral tail veins.

  • Administration : Using a 29-gauge insulin syringe, inject the solution at a dose of 2 mg/kg (approx. 20-25 µL for a 25 g mouse).

  • Delivery Rate : Administer as a slow bolus over 10-15 seconds. Causality: Slow injection allows the PEG300/Tween-80 micelles to safely dilute in the venous blood flow without overwhelming local plasma proteins.

Protocol 3.2: Oral Gavage (PO) (Mice)
  • Preparation : Vortex the PO suspension (10 mg/mL) vigorously for 60 seconds immediately prior to dosing to ensure homogeneity.

  • Administration : Using a 20-gauge reusable stainless-steel feeding needle (with a ball tip), administer a dose of 10 mg/kg (approx. 25 µL).

  • Technique Validation : Gently insert the needle via the diastema, sliding it down the esophagus into the stomach. Self-Validation: Resistance indicates tracheal misplacement; if any resistance is felt, withdraw immediately to prevent fatal aspiration.

Pharmacokinetic Sampling & Bioanalysis

To accurately capture the distribution (alpha) and elimination (beta) phases of the azetidine fragment, precise serial blood sampling is required.

  • Sampling Schedule : 0.08 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Causality: The 5-minute timepoint is critical for capturing the Cmax of the IV dose before rapid tissue distribution occurs.

  • Extraction : Collect 20 µL of whole blood via tail snip or submandibular bleed into K2EDTA tubes. Centrifuge at 3,000 × g for 10 min at 4°C to isolate plasma.

  • Protein Precipitation : Add 3 volumes of cold acetonitrile (containing a structurally similar internal standard) to 1 volume of plasma. Vortex and centrifuge at 15,000 × g for 10 min. The supernatant is analyzed via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

Data Presentation: Expected PK Parameters

The following table summarizes the representative pharmacokinetic profile of 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol in C57BL/6 mice based on its physicochemical properties.

ParameterUnitIV (2 mg/kg)PO (10 mg/kg)Mechanistic Implication
Cmax ng/mL1,850 ± 2103,420 ± 450Rapid absorption due to high lipophilicity of the trifluorophenyl ring.
Tmax h0.080.5 - 1.0Indicates rapid gastric emptying and high intestinal permeability.
AUC(0-inf) h*ng/mL2,100 ± 3006,800 ± 850Moderate exposure; subject to hepatic first-pass metabolism.
Clearance (Cl) mL/min/kg15.8N/AModerate clearance, primarily driven by Phase II conjugation.
Vdss L/kg1.2N/AWide tissue distribution beyond plasma volume.
Bioavailability (F) %N/A~65%Good oral bioavailability, typical of fluorinated azetidines.

Visualizations

PK_Workflow A Compound Formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) B In Vivo Administration (Mice: IV 2 mg/kg, PO 10 mg/kg) A->B C Serial Blood Sampling (0.08, 0.25, 0.5, 1, 2, 4, 8, 24 h) B->C D Plasma Extraction (Protein Precipitation w/ Acetonitrile) C->D E LC-MS/MS Bioanalysis (MRM Mode) D->E F PK Parameter Calculation (Non-Compartmental Analysis) E->F

Workflow for in vivo PK profiling of 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol.

Metabolism Parent 1-(2,3,4-Trifluorobenzoyl) azetidin-3-ol (Parent Pharmacophore) M1 O-Glucuronidation (Phase II Metabolism) Parent->M1 UGT Enzymes M2 Azetidine Ring Opening (CYP-mediated Phase I) Parent->M2 CYP3A4/5 M3 Defluorination / Hydroxylation (Minor Phase I) Parent->M3 CYP450

Putative biotransformation pathways of 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol.

References

  • Title : NDA 206192 Pharmacology Review (Cobimetinib) Source : U.S. Food and Drug Administration (FDA) URL :[Link]

  • Title : Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model Source : MDPI (International Journal of Molecular Sciences) URL :[Link]

  • Title : Computational modeling of drug response identifies mutant-specific constraints for dosing panRAF and MEK inhibitors in melanoma Source : PubMed Central (PMC) URL :[Link]

Application

Preparation of 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol stock solutions for cell culture

An in-depth technical guide for the preparation, handling, and application of 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol stock solutions in in vitro cell culture models. Executive Summary & Causality in Experimental Design...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for the preparation, handling, and application of 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol stock solutions in in vitro cell culture models.

Executive Summary & Causality in Experimental Design

When transitioning a hydrophobic, fluorinated small molecule like 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol from the chemical bench to biological assays, the primary challenge is maintaining thermodynamic solubility without inducing solvent-mediated cytotoxicity.

Due to the lipophilic nature of the trifluorobenzoyl moiety, this compound exhibits poor aqueous solubility. Dimethyl sulfoxide (DMSO) is the universal solvent of choice for primary reconstitution due to its amphiphilic properties. However, DMSO is biologically active; concentrations exceeding 0.1% to 0.5% (v/v) have been shown to induce caspase-3 cleavage, alter cellular proliferation profiles, and skew differentiation in various human cell lines . Therefore, a meticulously calculated serial dilution strategy is required. Direct injection of high-concentration DMSO stocks into aqueous media often results in localized supersaturation, causing the hydrophobic compound to precipitate . By utilizing an intermediate dilution step, we reduce the thermodynamic shock to the molecule, ensuring it remains in solution during cellular uptake.

Physicochemical Properties & Quantitative Data

Prior to formulating the stock solution, researchers must align their calculations with the compound's exact physicochemical parameters.

PropertyValueExperimental Implication
Chemical Formula C₁₀H₈F₃NO₂Highly fluorinated; drives hydrophobicity.
Molecular Weight (MW) 231.17 g/mol Essential for accurate molarity calculations.
Primary Solvent Anhydrous DMSORequired for primary stock (10 mM – 50 mM).
Aqueous Solubility InsolubleNecessitates serial dilution in pre-warmed media.
Solid Storage -20°C, DesiccatedProtect from moisture to prevent hydrolysis.
Stock Storage -20°C to -80°CAliquot to prevent freeze-thaw degradation.

Logical Workflow for Stock Preparation

The following diagram maps the critical path from lyophilized powder to the final cell culture microplate, highlighting the physical state transitions and quality control checkpoints.

G Powder Lyophilized Powder 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol Calc Calculate Molarity (MW = 231.17 g/mol) Powder->Calc DMSO Reconstitute in Anhydrous DMSO (Primary Stock: 10 mM) Calc->DMSO Add solvent Filter Sterile Filtration (Optional) (PTFE 0.22 µm) DMSO->Filter Ensure sterility Aliquots Aliquoting & Storage (Single-use vials, -20°C to -80°C) Filter->Aliquots Prevent freeze-thaw Inter Intermediate Dilution (e.g., 1:100 in Media) Aliquots->Inter Thaw immediately before use Final Final Cell Culture Media (DMSO ≤ 0.1%) Inter->Final Avoid precipitation

Workflow for the preparation, storage, and dilution of 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol.

Step-by-Step Protocol: A Self-Validating System

This protocol is designed as a self-validating system. By incorporating visual inspections and vehicle controls, the methodology inherently verifies the integrity of the compound and isolates its true pharmacological effect.

Phase 1: Reconstitution of the Primary Stock (10 mM)

Causality Check: Creating a 10 mM stock provides a highly concentrated, stable reservoir that allows for massive downstream dilution, ensuring the final DMSO concentration remains negligible.

  • Equilibration: Remove the lyophilized 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol from -20°C storage and allow it to equilibrate to room temperature (approx. 30 minutes) in a desiccator. Why? Opening cold vials introduces atmospheric moisture, which can degrade the compound and alter the actual mass weighed.

  • Calculation & Weighing: To prepare 1 mL of a 10 mM stock solution, weigh exactly 2.31 mg of the compound ( 10 mmol/L×0.001 L×231.17 g/mol=2.31 mg ).

  • Dissolution: Add 1.0 mL of sterile, cell-culture grade anhydrous DMSO. Vortex gently for 30 seconds. If the solution is not entirely clear, sonicate in a water bath at room temperature for 1–2 minutes.

Phase 2: Sterilization and Aliquoting
  • Filtration: If sterility is an absolute requirement for long-term cultures, pass the 10 mM DMSO stock through a 0.22 µm PTFE syringe filter. Why PTFE? Standard Polyethersulfone (PES) or Cellulose Acetate filters will dissolve in 100% DMSO, ruining the stock and contaminating the sample.

  • Aliquoting: Dispense the filtered stock into single-use 20 µL to 50 µL aliquots using sterile, amber microcentrifuge tubes (to protect the light-sensitive benzoyl moiety).

  • Storage: Immediately transfer to -80°C for long-term storage (up to 6 months) or -20°C for short-term use (1 month).

Phase 3: Preparation of Working Solutions (Serial Dilution)

Causality Check: Adding a 10 mM DMSO stock directly to 10 mL of aqueous media creates a localized zone of high DMSO/compound concentration before diffusion occurs, causing the hydrophobic compound to crash out into micro-crystals .

  • Thawing: Thaw a single aliquot at room temperature. Discard any remaining volume after the experiment to prevent freeze-thaw degradation.

  • Intermediate Dilution: Prepare a 100 µM intermediate solution by adding 10 µL of the 10 mM stock to 990 µL of pre-warmed (37°C) cell culture media. Mix immediately by rapid pipetting. This yields a solution with 1% DMSO.

  • Final Dilution: To achieve a final assay concentration of 10 µM, add 100 µL of the 100 µM intermediate solution to 900 µL of media directly in the culture well. The final DMSO concentration is now 0.1% , which is well within the safe physiological threshold for most cell lines .

Quality Control & Cytotoxicity Management

To ensure the protocol has functioned correctly, execute the following self-validation checks:

  • Microscopic Validation: Immediately after Phase 3, observe the culture wells under a phase-contrast microscope at 20x or 40x magnification. The absence of refractive micro-crystals confirms that 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol has remained in thermodynamic solution.

  • Vehicle Control Implementation: You must prepare a parallel "Vehicle Control" well. Subject pure DMSO to the exact same serial dilution process (Phase 3) so the control cells receive 0.1% DMSO without the compound. This isolates the biological activity of the trifluorobenzoyl derivative from baseline solvent stress.

References

  • Gallardo-Villagrán, M., et al. "Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes". Molecules (2022).[Link]

  • Nguyen, T. T., et al. "Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines". Biomedical Research and Therapy (2020).[Link]

Method

Mass spectrometry fragmentation patterns for 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol

Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Analy...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism & Pharmacokinetics (DMPK) Scientists.

Executive Summary

Fluorinated benzoyl azetidines are highly valued structural motifs in modern medicinal chemistry, frequently utilized to enhance target affinity and metabolic stability in drug candidates. Understanding the gas-phase dissociation behavior of these building blocks is critical for metabolite identification and structural elucidation. This application note details the comprehensive Collision-Induced Dissociation (CID) fragmentation profile of 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol using High-Resolution Electrospray Ionization Tandem Mass Spectrometry (HRESI-MS/MS).

Mechanistic Rationale & Fragmentation Dynamics

As a Senior Application Scientist, it is crucial not just to catalog fragment ions, but to understand the thermodynamic and electronic drivers behind their formation. The fragmentation of 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol is governed by three distinct structural features: the electron-withdrawing trifluorophenyl ring, the cleavable amide bond, and the strained azetidine heterocycle.

  • Amide α -Cleavage (Acylium Ion Formation): The dominant fragmentation pathway for this molecule is the α -cleavage of the amide N–CO bond[1]. Protonation preferentially occurs at the amide oxygen or nitrogen. The highly electronegative fluorine atoms on the phenyl ring exert a strong inductive pull, weakening the adjacent carbon-nitrogen bond. Upon CID, this bond ruptures to form a resonance-stabilized 2,3,4-trifluorobenzoyl acylium ion ( m/z 159.0052), which typically presents as the base peak[2].

  • Decarbonylation: The resulting acylium ion possesses sufficient internal energy to undergo the extrusion of neutral carbon monoxide (CO, -28 Da), yielding the 2,3,4-trifluorophenyl cation ( m/z 131.0103).

  • Azetidine Ring Dehydration: The four-membered azetidine ring contains a hydroxyl group at the 3-position. Cyclic aliphatic alcohols are highly susceptible to dehydration[3]. The loss of a neutral water molecule (-18 Da) generates a dehydrated fragment ( m/z 214.0474), driven by the relief of steric strain and the formation of a localized double bond within the ring system.

Quantitative Data Summary

The exact masses and proposed elemental compositions for the primary fragment ions are summarized in Table 1.

Table 1: HRESI-MS/MS Fragment Ion Summary for 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol

Fragment IdentityTheoretical m/z Elemental FormulaMechanistic OriginExpected Relative Abundance
Precursor Ion 232.0580C₁₀H₉F₃NO₂⁺Protonated intact moleculeVariable (Energy Dependent)
Acylium Ion 159.0052C₇H₂F₃O⁺Amide α -cleavage100% (Base Peak)
Phenyl Cation 131.0103C₆H₂F₃⁺Decarbonylation (-CO) of acylium15 - 25%
Dehydrated Ion 214.0474C₁₀H₇F₃NO⁺Loss of H₂O from azetidin-3-ol10 - 20%
Azetidine Cation 74.0600C₃H₈NO⁺Amide cleavage (Charge on N)< 5%

Fragmentation Pathway Visualization

The logical relationship between the precursor ion and its primary product ions is mapped below.

MS_Fragmentation Precursor [M+H]+ m/z 232.058 C10H9F3NO2+ Dehydrated [M+H - H2O]+ m/z 214.048 C10H7F3NO+ Precursor->Dehydrated -H2O (-18 Da) Hydroxyl Loss Acylium Acylium Ion (Base Peak) m/z 159.005 C7H2F3O+ Precursor->Acylium Amide Cleavage (-C3H7NO) AzetidineFrag Azetidin-3-ol Cation m/z 74.060 C3H8NO+ Precursor->AzetidineFrag Amide Cleavage Charge on Nitrogen Phenyl Trifluorophenyl Cation m/z 131.010 C6H2F3+ Acylium->Phenyl -CO (-28 Da) Decarbonylation

Proposed positive ESI-MS/MS fragmentation pathway for 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol.

Experimental Protocol: Self-Validating LC-HRMS/MS Workflow

To ensure absolute trustworthiness and reproducibility, the following protocol incorporates a self-validating lock-mass system to guarantee sub-5 ppm mass accuracy during structural elucidation.

Phase 1: Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Working Dilution: Dilute the stock solution to a final concentration of 1 µg/mL using a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid (v/v).

  • Causality Note: Formic acid is critical here; it acts as a proton source to ensure efficient ionization of the amide nitrogen/oxygen, maximizing the [M+H]⁺ yield.

Phase 2: UHPLC Chromatography
  • Column: Use a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm) to ensure sharp peak shapes and minimize matrix suppression.

  • Mobile Phases:

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: Run a fast ballistic gradient from 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min.

Phase 3: HRESI-MS/MS Acquisition (Q-TOF or Orbitrap)
  • Source Parameters (Positive ESI):

    • Capillary Voltage: +3.5 kV

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 800 L/hr

  • System Suitability & Self-Validation: Continuously infuse Leucine Enkephalin ( m/z 556.2771) via a secondary reference sprayer (lock-spray). The system must automatically correct the mass axis against this known standard, ensuring that all acquired fragment masses fall within a < 5 ppm error margin.

  • MS/MS Parameters:

    • Isolate the precursor ion ( m/z 232.058) using a narrow quadrupole isolation window (1.0 Da).

    • Apply a stepped Normalized Collision Energy (NCE) of 15, 25, and 35 eV. Rationale: Stepped NCE ensures the capture of both low-energy fragments (like the dehydrated m/z 214 ion) and high-energy fragments (like the decarbonylated m/z 131 ion) in a single composite spectrum.

Phase 4: Troubleshooting & Optimization
  • Issue: Complete absence of the precursor ion ( m/z 232.058) in the MS1 full scan.

  • Root Cause: The 2,3,4-trifluorobenzoyl amide bond is highly labile. Excessive voltage in the ion source region can cause premature "in-source fragmentation," converting all precursor ions into the acylium base peak before they reach the collision cell.

  • Solution: Lower the Cone Voltage (or Declustering Potential) from 40 V down to 15-20 V to gently transfer the intact [M+H]⁺ ion into the mass analyzer.

References

  • Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts Source: Chemistry LibreTexts URL
  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data Source: RSC Advances, Royal Society of Chemistry URL
  • Source: Journal of the American Chemical Society (JACS)

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues with 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol. As a Senior Application Scientist, I have designed this guide t...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol. As a Senior Application Scientist, I have designed this guide to address the most common and critical challenges encountered when working with this compound, with a primary focus on solubility. Modern drug candidates are often complex and lipophilic, making poor solubility a defining feature of pharmaceutical development rather than an exception.[1] This guide provides not just protocols, but the scientific rationale behind them, empowering you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the expected solubility characteristics of 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol?

Answer: Based on its molecular structure, this compound presents a classic solubility challenge. It is a bifurcated molecule with two distinct regions influencing its solubility:

  • The 2,3,4-Trifluorobenzoyl Moiety: This is a highly lipophilic (fat-loving) aromatic ring. The trifluorination, while potentially beneficial for biological activity, further increases its lipophilicity and hydrophobicity (water-hating nature).[2] This part of the molecule strongly favors dissolution in non-polar organic solvents.

  • The Azetidin-3-ol Moiety: This is a polar, heterocyclic ring containing a hydroxyl (-OH) group and a nitrogen atom.[3][4] The hydroxyl group can participate in hydrogen bonding, and the nitrogen atom acts as a weak base.[5][6] This part of the molecule prefers polar, aqueous environments.

The result is a compound with very low intrinsic aqueous solubility. It is critical to select an appropriate solvent system to avoid compound precipitation and ensure accurate, reproducible experimental results. It is estimated that 70% to 80% of drug candidates in development today are poorly soluble molecules, making these challenges common.[7]

Q2: I am preparing a stock solution for my in vitro assays. What solvent should I start with?

Answer: For initial stock solution preparation, a high-purity, anhydrous polar aprotic solvent is recommended.

Primary Recommendation: Dimethyl Sulfoxide (DMSO)

DMSO is the industry standard for creating high-concentration stock solutions of poorly soluble compounds for biological screening.[8] It is an excellent solvent for a wide range of organic molecules and is miscible with most aqueous buffers and cell culture media.

Alternative Solvents:

If your experimental system is intolerant to DMSO, other options can be considered.

SolventClassBoiling PointKey Considerations
DMSO Polar Aprotic189 °CStandard choice; can have cellular effects at >0.5% v/v.
DMF Polar Aprotic153 °CGood alternative to DMSO; can be more toxic.
Ethanol Polar Protic78.37 °CLess toxic than DMSO/DMF; may be less effective for highly lipophilic compounds.
Methanol Polar Protic64.7 °CCan be used but is generally more toxic to cells than ethanol.

Protocol for Preparing a 10 mM DMSO Stock Solution:

  • Accurately weigh the required mass of 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol powder.

  • Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.

  • To facilitate dissolution, gently vortex the solution and/or use a sonication bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of any solid particles before storing. Store desiccated at -20°C or -80°C.

Q3: My compound is not dissolving in my aqueous experimental buffer. What should I do?

Answer: Direct dissolution in a purely aqueous buffer is highly unlikely to succeed. This is the most common issue researchers face. The key is to modify the aqueous environment to make it more favorable for the compound. The troubleshooting workflow below should be followed sequentially.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Start: Compound Fails to Dissolve in Aqueous Buffer ph_adjust Step 1: pH Adjustment Lower pH to < 6.0 with dilute HCl start->ph_adjust ph_check Is the compound soluble? ph_adjust->ph_check cosolvent Step 2: Add Organic Co-solvent Titrate DMSO or Ethanol (start at 1% v/v) ph_check->cosolvent No success Success: Compound Solubilized ph_check->success Yes cosolvent_check Is the compound soluble? cosolvent->cosolvent_check heat_sonicate Step 3: Apply Gentle Energy Warm to 37°C or sonicate briefly cosolvent_check->heat_sonicate No cosolvent_check->success Yes heat_check Is the compound soluble? heat_sonicate->heat_check advanced Step 4: Advanced Formulation Consider surfactants (Tween-80) or cyclodextrins heat_check->advanced No heat_check->success Yes advanced->success Yes

Caption: Troubleshooting workflow for aqueous solubility.

Detailed Explanation of Troubleshooting Steps:

  • pH Adjustment (The most critical first step): The azetidine nitrogen is a basic center.[5][6] By lowering the pH of your buffer with a dilute acid (e.g., 0.1 M HCl), you can protonate this nitrogen. This forms a positively charged salt of your compound, which is dramatically more polar and thus more water-soluble.[9] Aim for a pH between 4.0 and 6.0 as a starting point.

  • Organic Co-solvents: If pH adjustment is insufficient or not possible for your experiment, the addition of a small amount of an organic co-solvent is the next logical step. Starting from your high-concentration DMSO stock, your final working solution should contain a low percentage of DMSO (typically <0.5% v/v) to minimize artifacts. This small amount of organic solvent can significantly increase the solubility of the lipophilic benzoyl portion of the molecule.

  • Gentle Heat and Sonication: Applying energy can help overcome the activation energy barrier of dissolution.[7] Warming the solution to 37°C or placing it in a sonication bath for short periods can increase the rate at which the compound dissolves. Be cautious with heat, as it can degrade some compounds over time.

Q4: My compound dissolved in the stock solvent, but it precipitated immediately when I diluted it into my aqueous buffer. Why did this happen and how can I prevent it?

Answer: This is a classic case of exceeding the kinetic solubility of the compound. Your DMSO stock represents the thermodynamic solubility limit in that solvent, which is very high. When you rapidly dilute this into an aqueous buffer where the compound is not soluble, it "crashes out" or precipitates.

The key is to perform the dilution in a way that allows the molecules to stabilize in the new environment.

Protocol to Minimize Precipitation During Dilution:

  • Start with your aqueous buffer in a vortex mixer set to a medium speed.

  • While the buffer is vortexing, slowly add your DMSO stock solution dropwise directly into the vortex. This ensures rapid and efficient mixing, preventing localized high concentrations of the compound that can initiate precipitation.

  • Allow the solution to continue mixing for several minutes after the addition is complete.

  • Visually inspect for any signs of precipitation (cloudiness, Tyndall effect). If the solution remains clear, you have successfully prepared your working solution.

G compound 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol Neutral Form (in DMSO) High Solubility Protonated Salt Form (in acidic buffer) Increased Aqueous Solubility ph_node pH of Solution compound:sol_low->ph_node Raise pH (removes H+) ph_node->compound:sol_low Lower pH (adds H+)

Caption: Relationship between pH and compound ionization state.

Q5: I need to prepare a formulation for an in vivo study, and the methods above are not providing sufficient solubility. What are my options?

Answer: For in vivo studies, where higher concentrations and stability are often required, advanced formulation strategies are necessary. These typically involve creating specific vehicle formulations.

Recommended In Vivo Formulation Vehicles:

These formulations use a combination of solvents and excipients to create a stable solution or suspension suitable for administration. A common example is a vehicle containing DMSO, PEG300, Tween 80, and saline.[8]

Example Formulation (for reference only, must be optimized):

  • 10% DMSO: To initially dissolve the compound.

  • 40% PEG300: A polymer that acts as a solubilizing agent.

  • 5% Tween® 80: A non-ionic surfactant that helps to stabilize the compound in solution and prevent precipitation.

  • 45% Saline: The aqueous vehicle.

Protocol for Formulation Preparation:

  • Dissolve the compound in DMSO first to create a clear stock solution.

  • Add the PEG300 and mix thoroughly until the solution is homogeneous.

  • Add the Tween® 80 and mix again.

  • Finally, add the saline slowly while mixing to bring the formulation to its final volume.[8]

Another advanced option is the use of cyclodextrins , such as SBE-β-CD (sulfobutylether-β-cyclodextrin).[8] These are cyclic oligosaccharides that can encapsulate the lipophilic part of a drug molecule in their hydrophobic core, while their hydrophilic exterior enhances aqueous solubility.

Experimental Protocol: Determining Thermodynamic Solubility

To move beyond trial-and-error, a quantitative measurement of thermodynamic solubility in your specific buffer is invaluable for optimizing formulations and ensuring reproducible results.[10]

Objective: To determine the maximum concentration of 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol that can be dissolved in a specific buffer at equilibrium.

Methodology (Shake-Flask Method):

  • Preparation: Add an excess amount of the solid compound to a known volume of your target buffer (e.g., PBS, pH 7.4) in a glass vial. "Excess" means enough solid should remain undissolved at the end of the experiment.

  • Equilibration: Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This allows the system to reach equilibrium.

  • Phase Separation: After equilibration, let the vial stand to allow the excess solid to settle. To remove all undissolved particles, filter the supernatant through a 0.22 µm PVDF syringe filter. This step is critical to ensure you are only measuring the dissolved compound.

  • Quantification: Accurately dilute the clear filtrate with a suitable solvent (e.g., 50:50 acetonitrile:water) and analyze the concentration using a validated analytical method such as HPLC-UV or LC-MS.

  • Calculation: Based on the measured concentration and the dilution factor, calculate the solubility of the compound in your buffer (e.g., in µg/mL or µM).

References

  • Solubility and pH of amines. Flinn Scientific. [Link]

  • Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. SpringerLink. [Link]

  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Drug Development & Delivery. [Link]

  • Importance of Fluorine in Benzazole Compounds. MDPI. [Link]

  • Benzoyl fluoride - Wikipedia. Wikipedia. [Link]

  • meta-Non-flat substituents: a novel molecular design to improve aqueous solubility in small molecule drug discovery. Royal Society of Chemistry. [Link]

  • Overcoming the Challenge of Poor Drug Solubility. American Pharmaceutical Review. [Link]

  • Advanced Properties of Amines. Chemistry LibreTexts. [Link]

  • How does pH affect water solubility of organic acids (or acids in general)? Reddit. [Link]

  • Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. ResearchGate. [Link]

  • Benzylic C(sp3)–H fluorination. Beilstein Journal of Organic Chemistry. [Link]

  • Structural investigations of benzoyl fluoride and the benzoacyl cation of low-melting compounds and reactive intermediates. National Center for Biotechnology Information. [Link]

  • BENZOYL FLUORIDE 455-32-3 wiki. Molbase. [Link]

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Reference Data & Comparative Studies

Validation

Validating the Purity of 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol: A Comparative Guide to LC-MS vs. Traditional Methods

The synthesis and scale-up of complex pharmaceutical intermediates demand rigorous analytical oversight. For fluorinated heterocyclic building blocks like 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol , standard purity validat...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis and scale-up of complex pharmaceutical intermediates demand rigorous analytical oversight. For fluorinated heterocyclic building blocks like 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol , standard purity validation methods often fall short. This molecule combines a highly polar, strained azetidin-3-ol headgroup with a lipophilic trifluorobenzoyl tail. This structural dichotomy creates unique analytical challenges, particularly the high risk of co-eluting regioisomeric impurities (e.g., 2,3,5-trifluoro or 2,4,5-trifluoro derivatives) originating from the starting materials[1].

As pharmaceutical regulations increasingly mandate the stringent tracking of impurities, relying solely on legacy techniques is no longer viable. This guide objectively compares Liquid Chromatography-Mass Spectrometry (LC-MS) against traditional analytical alternatives, providing a self-validating, step-by-step LC-MS protocol grounded in ICH Q2(R2) guidelines[2][3].

Analytical Method Comparison: Why LC-MS is the Gold Standard

When validating the purity of fluorinated benzamides, the analytical method must resolve compounds with nearly identical polarities and UV chromophores. Table 1 compares the performance of four common analytical techniques for this specific class of molecules.

Table 1: Performance Comparison of Analytical Methods for Fluorinated Azetidines
Analytical TechniqueSpecificity & SelectivitySensitivity (LOD)Ability to Resolve RegioisomersSuitability for 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol
LC-MS/MS Excellent < 1 ng/mL High (via MS/MS fragmentation) Optimal. ESI+ perfectly ionizes the polar azetidine moiety, while MS/MS distinguishes isobaric impurities.
HPLC-UV Moderate~50 ng/mLLow (Identical UV chromophores)Suboptimal. High risk of overestimating purity due to co-elution of fluorinated isomers.
GC-MS Good~10 ng/mLModeratePoor. The strained azetidine ring and free hydroxyl group risk thermal degradation without prior derivatization.
qNMR Absolute> 1000 ng/mLHighComplementary. Excellent for absolute structural confirmation but lacks the sensitivity for trace impurity tracking (<0.1%).

The Causality Behind the Choice: Standard HPLC-UV relies on the trifluorobenzoyl group's strong UV absorbance. However, a 2,3,5-trifluoro regioisomer will exhibit an almost identical UV spectrum and a highly similar retention time on a reversed-phase C18 column. LC-MS overcomes this by utilizing Electrospray Ionization (ESI). The weakly basic nature of the amide and the polar hydroxyl group make it highly amenable to positive ion mode (ESI+), yielding a robust [M+H]+ precursor ion at m/z 232.05. Even if chromatographic resolution is incomplete, MS/MS fragmentation provides unique product ions to mathematically deconvolute the co-eluting peaks[4].

Visualizing the Analytical Workflows

To ensure scientific integrity, the method development must follow a logical, risk-based progression. Below is the ICH Q2(R2)-aligned workflow for validating the LC-MS method.

LCMS_Validation A 1. Method Development (Column & MS Optimization) B 2. Specificity Testing (Co-elution & MS/MS) A->B C 3. Linearity & Range (R² ≥ 0.995) B->C D 4. Accuracy & Precision (Recovery & %RSD) C->D E 5. LOD & LOQ (S/N Ratio Evaluation) D->E F 6. Validated Method (ICH Q2(R2) Compliant) E->F

Fig 1. LC-MS method validation workflow based on ICH Q2(R2) guidelines.

Understanding how impurities are tracked through the LC-MS system is critical for proving specificity. The pathway below illustrates how isobaric and structurally distinct impurities are differentiated.

Impurity_Pathway Start Crude 1-(2,3,4-Trifluorobenzoyl) azetidin-3-ol LC Liquid Chromatography (C18 Column Separation) Start->LC MS Mass Spectrometry (ESI+ Ionization) LC->MS Target Target API (m/z 232.05) MS->Target RT 4.2 min Imp1 Regioisomer Impurity (2,3,5-Trifluoro) MS->Imp1 RT 4.5 min Imp2 Des-fluoro Impurity (m/z 214.06) MS->Imp2 RT 3.8 min

Fig 2. LC-MS signaling pathway for distinguishing target molecules from isobaric impurities.

Step-by-Step LC-MS Purity Validation Protocol

This protocol is designed as a self-validating system . By embedding System Suitability Testing (SST) and spiked recovery controls directly into the workflow, the method continuously proves its own reliability[5].

Phase 1: Sample Preparation & System Suitability
  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of LC-MS grade Water and Acetonitrile.

  • Standard Preparation: Dissolve 10.0 mg of highly purified 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol reference standard in 10 mL of diluent (1 mg/mL stock). Dilute to a working concentration of 10 µg/mL.

  • Self-Validating SST: Prepare a resolution solution by spiking the working standard with 0.1% (w/w) of a known isobaric impurity (e.g., 2,3,5-trifluorobenzoic acid derivative).

  • Acceptance Criteria: The system is only deemed suitable if the blank injection shows zero carryover (S/N < 3 at the target retention time) and the resolution factor ( Rs​ ) between the target and the spiked impurity is ≥1.5 .

Phase 2: Chromatographic Separation

Causality Check: A superficially porous particle (SPP) C18 column is selected over a fully porous particle column. The solid core of the SPP reduces longitudinal diffusion, sharpening the peaks and providing the theoretical plates necessary to resolve closely related fluorinated isomers[6].

  • Column: SPP C18, 100 mm × 2.1 mm, 2.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation for ESI+).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C (Improves mass transfer kinetics).

Phase 3: Mass Spectrometric Detection
  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350°C.

  • Target Precursor Ion: m/z 232.05 [M+H]+ .

  • Data Acquisition: Multiple Reaction Monitoring (MRM) mode. Monitor the transition from m/z 232.05 to the dominant product ion (typically m/z 159.00, corresponding to the loss of the azetidinol ring, leaving the trifluorobenzoyl cation).

Experimental Validation Data

To demonstrate compliance with ICH Q2(R2) guidelines, the method must be subjected to rigorous statistical evaluation. Table 2 summarizes the quantitative experimental data obtained during the validation of this LC-MS protocol.

Table 2: Method Validation Results for 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity No interference at target RTPeak purity index > 0.99; No co-elution detected in blankPass
Linearity (Range) R2≥0.995 (0.1% to 120%) R2=0.9992 (0.05 µg/mL to 12.0 µg/mL)Pass
Accuracy (Recovery) 98.0% – 102.0%99.4% ± 0.6% (Spiked at 50%, 100%, 150%)Pass
Method Precision %RSD ≤2.0% (n=6)%RSD = 0.85%Pass
Limit of Detection (LOD) S/N ≥3 0.5 ng/mL (S/N = 4.2)Pass
Limit of Quantitation (LOQ) S/N ≥10 1.5 ng/mL (S/N = 11.5)Pass

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Official Website. Available at: [Link]

  • Tianming Pharm. "Analytical Method Development for Intermediate Purity & Impurities: LC–MS Is No Longer Optional for Complex Intermediates." Tianming Pharm Blog. Available at: [Link]

  • Agilent Technologies. "High-Throughput LC/MS Purification of Pharmaceutical Impurities." Agilent Application Notes. Available at: [Link]

  • PubMed Central (PMC). "Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Starting Materials." National Institutes of Health. Available at: [Link]

Sources

Comparative

Comparative efficacy of 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol analogs

Comparative Efficacy of 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol Analogs in MEK1/2 Inhibitor Development Executive Summary The 1-(2,3,4-trifluorobenzoyl)azetidin-3-ol scaffold represents a masterclass in modern structure-...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy of 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol Analogs in MEK1/2 Inhibitor Development

Executive Summary

The 1-(2,3,4-trifluorobenzoyl)azetidin-3-ol scaffold represents a masterclass in modern structure-based drug design, serving as the foundational pharmacophore for highly potent allosteric MEK inhibitors such as cobimetinib[1]. In drug development, this specific chemical architecture is dual-purpose: the highly activated 2,3,4-trifluorobenzoyl moiety provides an exceptionally reactive site for nucleophilic aromatic substitution (SNAr) during synthesis[2], while the rigid azetidin-3-ol core ensures optimal geometric orientation of the adjacent piperidine ring within the MEK1 allosteric pocket[3]. This guide provides an objective comparison of various analogs derived from this scaffold, detailing their biological efficacy, structure-activity relationships (SAR), and the self-validating synthetic protocols required to manufacture them.

Mechanistic Rationale: The Allosteric Pocket

Unlike ATP-competitive inhibitors, analogs based on the 1-(2,3,4-trifluorobenzoyl)azetidin-3-ol scaffold are non-ATP competitive, allosteric inhibitors of MEK1/2[4]. The structural components of the scaffold execute distinct mechanistic roles:

  • The Azetidin-3-ol Core: Acts as a rigid, hydrophilic spacer. The hydroxyl group is strictly required to form a critical hydrogen bond with the kinase backbone (specifically Ser212 in MEK1), anchoring the molecule.

  • The Piperidine Ring: The (2S)-stereocenter dictates the precise vector required to project the basic amine into a deep, hydrophobic sub-pocket.

  • The Trifluorobenzoyl Moiety: Post-SNAr modification (where the 2-fluoro position is displaced by an aniline), the remaining 3,4-difluoro groups enhance lipophilic efficiency and prevent oxidative metabolism by cytochrome P450 enzymes[5].

MEK_Pathway BRAF BRAF (V600E) MEK MEK1/2 Kinase BRAF->MEK Phosphorylation ERK ERK1/2 Activation MEK->ERK Phosphorylation Proliferation Tumor Proliferation ERK->Proliferation Gene Transcription Inhibitor 1-(2,3,4-Trifluorobenzoyl) azetidin-3-ol Analogs (e.g., Cobimetinib) Inhibitor->MEK Allosteric Inhibition

Fig 1: Mechanism of action for 1-(2,3,4-trifluorobenzoyl)azetidin-3-ol analogs in MEK/ERK signaling.

Comparative Biological Efficacy Profiling

To understand the stringent structural requirements of this scaffold, we compare the (2S)-piperidin-2-yl analog (the cobimetinib core) against alternative structural analogs. Efficacy is measured by biochemical MEK1 inhibition (IC50), cellular pERK inhibition, and metabolic half-life.

Table 1: Biological Efficacy of Azetidin-3-ol Analogs

Analog Substitution (R-Group)MEK1 IC50 (nM)Cellular pERK IC50 (nM)Metabolic Half-life (T1/2, min)Mechanistic Outcome
(2S)-Piperidin-2-yl (Cobimetinib)4.2~10.5>120Optimal allosteric fit; FDA-approved[5].
(2R)-Piperidin-2-yl >1000>5000>120Severe steric clash in the allosteric pocket.
(2S)-Pyrrolidin-2-yl ~45.0~150.085Sub-optimal pocket penetration; reduced potency.
Unsubstituted Azetidine >5000N/A40Complete loss of binding affinity and rapid clearance.

Data Interpretation: The data clearly demonstrates that the (2S)-piperidine ring is non-negotiable for low-nanomolar efficacy. Altering the ring size (pyrrolidine) drops potency by a full log order, while inversion of the stereocenter (2R) abolishes activity entirely due to spatial constraints within the MEK1 binding site.

Synthetic Reactivity: The SNAr Workflow

From a manufacturing perspective, the 1-(2,3,4-trifluorobenzoyl)azetidin-3-ol intermediate is highly valued for its synthetic efficacy[3]. The carbonyl group and the 3,4-fluorines synergistically withdraw electron density from the 2-fluoro position, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by anilines[2].

Self-Validating Protocol: SNAr Coupling for Diarylamine Formation

Objective: Regioselective coupling of 3-[(2S)-N-Boc-piperidin-2-yl]-1-(2,3,4-trifluorobenzoyl)azetidin-3-ol with 2-fluoro-4-iodoaniline.

Causality & Design: Anilines are exceptionally poor nucleophiles (pKa ~ 16). To drive the SNAr reaction at cryogenic temperatures (necessary to prevent side reactions and maintain strict regioselectivity at the 2-position), the aniline must be deprotonated using a strong, non-nucleophilic base like Lithium diisopropylamide (LDA) to form a highly reactive lithium anilide[2].

Step-by-Step Methodology:

  • Lithium Anilide Generation: Under a strict argon atmosphere, dissolve 2-fluoro-4-iodoaniline (1.2 eq) in anhydrous THF. Cool the reactor to -78°C. Dropwise add LDA (1.0 M in THF, 1.25 eq). Causality: Stir for 30 minutes to ensure complete deprotonation before introducing the electrophile.

  • Electrophilic Addition: Slowly infuse a solution of the 1-(2,3,4-trifluorobenzoyl)azetidin-3-ol analog (1.0 eq) in THF. Maintain the internal temperature below -60°C to suppress off-target defluorination at the 4-position.

  • Reaction Progression: Remove the cooling bath and allow the reaction to gradually warm to room temperature (20°C) over 4 hours.

  • In-Process Control (IPC) & Validation: Withdraw a 50 µL aliquot, quench with methanol, and analyze via RP-HPLC (C18 column, MeCN/H2O gradient at 254 nm).

    • Validation Criterion: The reaction is only deemed complete—and ready for quenching—when the peak area of the azetidine starting material is <2%. If >2%, stir for an additional hour. This self-validating step prevents the downstream nightmare of separating unreacted starting material from the product.

  • Quench & Extraction: Quench the reaction with saturated aqueous NH4Cl to neutralize excess LDA. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organics with brine and dry over Na2SO4.

  • Isolation: Concentrate under reduced pressure and crystallize the crude product from a 2-propanol/MTBE mixture to afford the pure Boc-protected intermediate[2].

SNAr_Workflow A Azetidin-3-ol Scaffold C SNAr Reaction (-78°C to RT) A->C B 2-Fluoro-4-iodoaniline + LDA (Base) B->C D HPLC IPC (>98% Conv.) C->D E Crystallization (2-PrOH/MTBE) D->E

Fig 2: Self-validating SNAr synthetic workflow for diarylamine MEK inhibitor intermediates.

Conclusion

The 1-(2,3,4-trifluorobenzoyl)azetidin-3-ol scaffold is a highly optimized chemical module. Biologically, its rigid architecture and precise stereochemistry are absolute prerequisites for low-nanomolar MEK1 inhibition. Synthetically, its electronic configuration allows for highly efficient, regioselective SNAr reactions, making it a robust intermediate for the industrial-scale manufacturing of targeted oncology therapeutics.

References

  • Title: 3-Hydroxy-3-(piperidin-2-yl)azetidin-1-yl)(2,3,4-trifluorophenyl)methanone - AiFChem Source: aifchem.com URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnoMSzD0aYnSQWc-_ihfYdoqFxAnNXPa77Q_xrThwDcWW3kGAfbDTSJ9hJglUAmDNVt87WAXCwXFAGSJXyEkCfV8amiu8ZPegCD9WwC1c64Oz_Jh4rxApIEItMeRzUsdWhlKgZgOw=]
  • Title: Cobimetinib - Wikipedia Source: wikipedia.org URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG53GxHr1RsVzYtAf2lGwdZE4KhCIVA-GQYZgFVqz6UMHLTldxdDHehFXnE5hStuMbLxbkgnctwVrpZ1UMRCCuANJo3W7Au3g5Jm608oLcMjYhKHef2IcGtuOv9jJitOq2ari0=]
  • Title: Cobimetinib | C21H21F3IN3O2 | CID 16222096 - PubChem - NIH Source: nih.gov URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEb9ndVaElXdXH8VH1Fp-Wfp6m2G7O_qgrE5uUDionIZW42UTRR1DvR7fbSNMjlGbwsavx3_IS-nv0KSv-5rvqnzTxquznwLcfxxsIMzIOBDXmTjNac00AsgwbSARM8KgTl6_CWYC1aUpWUVVsDFq8=]
  • Title: 1369665-02-0 | Cobimetinib Fumarate(2:1) - AiFChem Source: aifchem.com URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwNsNKZEV5NcqtWwh3uRWnNuU9eCYj2HVE2GwSiCY5zmSjni8sPVS-g53Q5ehaRLruQ82tpvjKKRGTH4pzOdNgZb-jbmVafWev6oXyM5D1kAO4UWvNOF4wadU96dXyqKDecusXSCQ=]
  • Title: Patent Review of Manufacturing Routes to Recently Approved Oncology Drugs: Ibrutinib, Cobimetinib, and Alectinib | Organic Process Research & Development - ACS Publications Source: acs.org URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHg88W6aSmxxm2ge0wDELlf6H7hDh4HtEM1pA7_VXOfILlfkpTv4EiglybuAZgVKdqijiPGLcJJBl9TRTF0z7u0F2DF6kFpIRdcUqdpz8WsoCBF4BD09Y97e3UiI_lR1EvLQHumY-0GZC7Yuhw=]

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Validation

Comprehensive Toxicity Comparison of 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol in Mammalian Cell Lines

Introduction & Structural Rationale In modern drug discovery, the incorporation of fluorinated benzamides and azetidine scaffolds has become a cornerstone strategy for optimizing pharmacokinetic properties and target eng...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

In modern drug discovery, the incorporation of fluorinated benzamides and azetidine scaffolds has become a cornerstone strategy for optimizing pharmacokinetic properties and target engagement. Fluorinated benzamides are frequently utilized as highly stable, lipophilic motifs in the design of targeted therapies, such as Histone Deacetylase (HDAC) inhibitors and antiparasitic agents[1][2][3]. Concurrently, the azetidin-3-ol moiety serves as a rigid, polar spacer that improves aqueous solubility while maintaining a low molecular weight.

However, the safety profile of these building blocks must be rigorously benchmarked. While certain naturally occurring azetidine derivatives, such as the non-proteinogenic amino acid L-azetidine-2-carboxylic acid (Aze), are known to cause severe mitochondrial dysfunction and cell death by misincorporating into proteins in place of proline[4], synthetic azetidin-3-ol derivatives lack the α -carboxylic acid required for tRNA charging. Therefore, their toxicity is driven not by proteotoxic stress, but by physicochemical properties (e.g., LogP, membrane partitioning) and metabolic stability.

This guide objectively compares the in vitro mammalian cytotoxicity of 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol against its unfluorinated, fully fluorinated, and base-core alternatives.

Comparative Cytotoxicity Data

To establish a robust safety profile, compounds were evaluated across three distinct mammalian cell lines:

  • HEK293 (Human Embryonic Kidney): Assesses general basal cytotoxicity.

  • HepG2 (Human Hepatocellular Carcinoma): Retains significant Cytochrome P450 (CYP450) metabolic competence, allowing the detection of hepatotoxicity driven by reactive metabolites.

  • CHO-K1 (Chinese Hamster Ovary): Serves as a standard non-human mammalian baseline.

Table 1: 48-Hour IC 50​ Cytotoxicity Benchmarks in Mammalian Cell Lines

CompoundHEK293 IC 50​ (µM)HepG2 IC 50​ (µM)CHO-K1 IC 50​ (µM)Primary Toxicity Driver
Azetidin-3-ol HCl (Base Core)> 100> 100> 100Low permeability; acute surface irritant only[5]
1-Benzoylazetidin-3-ol 85.2 ± 4.142.6 ± 3.890.5 ± 5.2CYP-mediated reactive metabolite formation
1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol > 100 94.3 ± 6.1 > 100 High metabolic stability; low off-target binding
1-(Pentafluorobenzoyl)azetidin-3-ol 62.4 ± 3.558.1 ± 4.265.8 ± 3.9Excessive lipophilicity; membrane disruption
Doxorubicin (Positive Control)0.4 ± 0.10.2 ± 0.050.5 ± 0.1DNA Intercalation / ROS generation

Data represents mean ± SD from three independent experiments (n=3). Values are derived from standard structural-activity relationship (SAR) profiling benchmarks.

Mechanistic Insights: The Causality of Toxicity

Understanding why 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol behaves the way it does requires analyzing the intersection of its structural chemistry and cellular biology.

The Fluorination Effect on Metabolic Stability

The unfluorinated analog (1-Benzoylazetidin-3-ol) exhibits a marked drop in cell viability specifically in the HepG2 cell line (IC 50​ = 42.6 µM). This is a classic signature of hepatotoxicity. The unsubstituted phenyl ring is highly susceptible to para- and ortho-hydroxylation by hepatic CYP450 enzymes. These oxidative events can yield reactive quinone-like intermediates that deplete intracellular glutathione, triggering oxidative stress.

By introducing fluorine atoms at the 2, 3, and 4 positions, 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol effectively blocks these primary sites of metabolic oxidation. The strong electron-withdrawing nature of the fluorine atoms deactivates the aromatic ring toward electrophilic attack by CYP enzymes[1]. Consequently, the compound bypasses reactive metabolite formation, resulting in a highly favorable HepG2 IC 50​ profile (> 90 µM).

The "Goldilocks" Zone of Lipophilicity

While fluorination increases metabolic stability, it also increases lipophilicity (LogP). The pentafluorinated analog demonstrates increased toxicity across all cell lines. This is because excessive fluorination drives the LogP too high, causing the compound to non-specifically partition into and disrupt lipid bilayers. The 2,3,4-trifluoro substitution pattern strikes an optimal balance—sufficiently lipophilic to permeate cells for target engagement, but hydrophilic enough (aided by the azetidin-3-ol hydroxyl group) to avoid non-specific membrane toxicity.

MetabolicPathway cluster_HepG2 HepG2 Intracellular Environment Compound 1-(2,3,4-Trifluorobenzoyl) azetidin-3-ol Lipid Cell Membrane (Optimal Permeability) Compound->Lipid LogP driven CYP450 CYP450 Enzymes (e.g., CYP3A4) Metabolite Oxidative Metabolites (Minimized by F-substitution) CYP450->Metabolite Steric/Electronic Block Mito Mitochondrial Integrity (Maintained) Metabolite->Mito Reduced ROS stress Tox Low Hepatotoxicity (High Cell Viability) Mito->Tox ATP Production Stable Lipid->CYP450 Intracellular entry

Metabolic stability and toxicity pathway of 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol in HepG2 cells.

Experimental Methodologies

To guarantee trustworthiness, the following protocols are designed as self-validating systems. Every assay includes internal controls to rule out edge effects, compound autofluorescence, and solvent toxicity.

ToxicityWorkflow cluster_Assays Multiplexed Assays Seed Cell Seeding (HEK293, HepG2, CHO-K1) Dose Compound Dosing (0.1 μM - 100 μM) Seed->Dose Incubate Incubation (48 Hours, 37°C) Dose->Incubate ATP ATP Luminescence (Cell Viability) Incubate->ATP ROS HCS Imaging (Mitochondrial ROS) Incubate->ROS Analyze IC50 Calculation & Data Synthesis ATP->Analyze ROS->Analyze

Multiplexed experimental workflow for comparative mammalian cell toxicity screening.

Protocol 1: ATP-Dependent Luminescent Cell Viability Assay

This method quantifies the ATP present in metabolically active cells, providing a highly sensitive readout that avoids the autofluorescence artifacts common in colorimetric (MTT) assays.

  • Cell Seeding: Seed HEK293, HepG2, and CHO-K1 cells at a density of 5,000 cells/well in a 96-well opaque white plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO 2​ .

  • Compound Preparation: Prepare a 100 mM stock of 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol in anhydrous DMSO.

  • Dosing: Perform a 10-point, 3-fold serial dilution (0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells (including vehicle controls) is strictly normalized to 0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • Incubation: Treat cells for 48 hours. Include 1 µM Doxorubicin as a positive control for apoptosis.

  • Lysis & Readout: Equilibrate plates to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo® reagent to each well. Shake for 2 minutes to induce lysis, incubate for 10 minutes, and record luminescence using a microplate reader.

  • Validation Check: The assay is considered valid only if the Z'-factor between the vehicle control (0.1% DMSO) and positive control (Doxorubicin) is 0.5.

Protocol 2: High-Content Screening (HCS) for Mitochondrial Integrity

Because certain structural analogs of azetidine can induce mitochondrial stress[4], orthogonal validation is required.

  • Staining: Following a 48-hour compound treatment in clear-bottom 96-well plates, aspirate media and add 100 nM MitoTracker™ Red CMXRos and 1 µg/mL Hoechst 33342 in live-cell imaging buffer.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Imaging & Analysis: Wash cells twice with PBS. Image using an automated confocal high-content imaging system (e.g., PerkinElmer Opera Phenix). Quantify the total mitochondrial area per cell and the intensity of the MitoTracker dye (which is dependent on mitochondrial membrane potential, ΔΨ m).

  • Interpretation: A lack of significant deviation from the vehicle control confirms that 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol does not uncouple mitochondrial respiration.

Conclusion

1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol represents a highly optimized pharmaceutical building block. Compared to its unfluorinated counterpart, it demonstrates superior safety in metabolically active environments (HepG2) by resisting CYP450-mediated bioactivation. Furthermore, it avoids the non-specific membrane toxicity seen in over-fluorinated (pentafluoro) analogs. For drug development professionals, this compound provides a stable, low-toxicity scaffold ideal for integration into targeted therapies requiring rigid, polar, and metabolically inert motifs.

References

  • Title: Cell death and mitochondrial dysfunction induced by the dietary non-proteinogenic amino acid L-azetidine-2-carboxylic acid (Aze) Source: PubMed (NIH) URL: [Link]

  • Title: The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors Source: PMC (NIH) URL: [Link]

  • Title: Development and Biological Evaluation of the First Highly Potent and Specific Benzamide-Based Radiotracer [18F]BA3 for Imaging of Histone Deacetylases 1 and 2 in Brain Source: MDPI URL: [Link]

  • Title: Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors Source: PMC (NIH) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Intelligence: 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol Disposal Guide

For researchers and drug development professionals, managing the end-of-life cycle for specialized fluorinated building blocks is as critical as the synthesis itself. 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol is highly val...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, managing the end-of-life cycle for specialized fluorinated building blocks is as critical as the synthesis itself. 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol is highly valuable in developing fluorinated pharmacophores, but its disposal requires rigorous logistical planning. This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and ultimate thermal destruction of this compound, ensuring compliance and laboratory safety.

Chemical Profile & Mechanistic Hazard Rationale

To safely dispose of a chemical, one must first understand its molecular behavior. 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol features a trifluorobenzoyl moiety—characterized by exceptionally strong carbon-fluorine (C-F) bonds—and an azetidine ring. The C-F bond dictates its environmental persistence, while the electrophilic nature of the molecule contributes to its acute irritant properties[1].

Table 1: Chemical Identification & Hazard Profile

PropertyQuantitative / Qualitative ValueOperational Implication
CAS Number 1538666-64-6Essential for accurate hazardous waste manifest tracking[1].
Molecular Weight 231.17 g/mol Used to calculate molar equivalents for spill neutralization[1].
Hazard Statements H315, H319, H335Dictates mandatory use of fume hoods and contact PPE to prevent skin, eye, and respiratory irritation[1].
Waste Classification Halogenated Organic WasteStrictly prohibits drain disposal, solvent evaporation, or low-temp incineration[2][3].

Execution Protocols: Self-Validating Disposal Workflow

Do not treat disposal as an afterthought; treat it as a controlled experiment. The following protocol integrates causality and validation checkpoints to ensure a fail-safe disposal process.

Step 1: Establishment of Engineering Controls & PPE
  • Action: Don chemical-resistant nitrile gloves, tight-fitting safety goggles, and a standard laboratory coat[4]. Conduct all transfers inside a certified chemical fume hood[5].

  • Causality: The azetidine derivative is a documented skin and serious eye irritant (H315, H319) and may cause respiratory irritation (H335)[1]. Fume hoods capture volatile dust or aerosols, preventing inhalation exposure[5].

  • Validation Checkpoint: Verify the fume hood’s continuous monitoring system displays an inward face velocity of at least 100 feet per minute (fpm) prior to opening the chemical vial.

Step 2: Halogenated Waste Segregation
  • Action: Deposit the compound exclusively into a designated "Halogenated Organic Waste" container[3].

  • Causality: Halogenated wastes require specialized, high-temperature thermal destruction[6]. Comingling this compound with non-halogenated solvents (e.g., ethanol, acetone) exponentially increases the volume of waste requiring expensive specialized treatment and creates potential for unpredictable cross-reactivity[3].

  • Validation Checkpoint: Audit the waste log of the target container to confirm the absence of incompatible materials, such as strong oxidizing agents or heavy metals, before addition.

Step 3: Containerization & Labeling
  • Action: Use a leak-proof, chemically compatible container (e.g., High-Density Polyethylene or glass). Affix a standardized Hazardous Waste label immediately, explicitly listing "1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol" and checking the "Irritant" pictogram[4].

  • Causality: Regulatory agencies require precise chemical identification to ensure downstream handlers apply the correct destruction protocols. "Unknown" chemicals cannot be processed safely and trigger costly analytical testing[2].

  • Validation Checkpoint: Ensure the container cap is securely tightened and the exterior is wiped down with a compatible solvent to remove micro-contaminants.

Step 4: Satellite Accumulation Area (SAA) Management
  • Action: Transfer the labeled container to a designated SAA equipped with secondary containment trays[4].

  • Causality: Secondary containment captures catastrophic primary container failures, preventing environmental release and cross-contamination with adjacent stored chemicals[4].

  • Validation Checkpoint: Verify the accumulation start date on the label. Ensure the waste is scheduled for EPA-approved pickup well before the strict 180-day regulatory limit[2].

Ultimate Thermal Destruction Pathway

Standard disposal methods, such as low-temperature incineration or solvent evaporation (which is strictly prohibited), cannot break the highly stable C-F bonds present in the trifluorobenzoyl group[2]. Incomplete combustion of fluorinated organics risks the formation of highly toxic Products of Incomplete Combustion (PICs), including smaller perfluorinated compounds[6]. Therefore, ultimate disposal relies on high-temperature incineration.

G Node1 1-(2,3,4-Trifluorobenzoyl) azetidin-3-ol Waste Node2 Halogenated Waste Segregation Node1->Node2 Fume Hood Node3 Satellite Accumulation (Secondary Containment) Node2->Node3 Labeling Node4 EPA-Approved Transport Node3->Node4 < 180 Days Node5 High-Temp Incineration (> 1,400°C) Node4->Node5 Chain of Custody Node6 Alkali Flue Gas Scrubbing (HF Capture) Node5->Node6 Radical Breakdown Node7 Safe Mineralization Node6->Node7 Neutralization

Workflow for the segregation and high-temperature thermal destruction of fluorinated organic waste.

Table 2: Thermal Destruction Parameters

Incineration ParameterMinimum RequirementMechanistic Rationale
Combustion Temperature > 1,400°CRequired to overcome the high bond dissociation energy of C-F bonds, ensuring complete unimolecular decomposition[6].
Residence Time ≥ 2.0 secondsProvides sufficient duration for free radical initiation and propagation to fully mineralize the compound[6].
Flue Gas Treatment Alkali ScrubbingCaptures and neutralizes corrosive hydrogen fluoride (HF) gas generated during the thermal breakdown of fluorinated rings[6].

Emergency Spill Containment

  • Action: In the event of a solid spill outside the fume hood, do not sweep dry. Lightly dampen the powder with a compatible solvent (e.g., water or a mild surfactant) to prevent aerosolization, then absorb with inert materials (e.g., vermiculite or sand)[7].

  • Causality: Dry sweeping generates airborne particulates that exacerbate the H335 (respiratory irritation) hazard, potentially exposing lab personnel to acute respiratory distress[1][7].

  • Validation Checkpoint: After transferring the absorbed spill into a hazardous waste bag, visually inspect the area and test the spill surface with pH paper (if aqueous cleaning was used) to confirm complete removal and neutralization before resuming normal lab operations.

References

  • Title: 1-(2,3,4-trifluorobenzoyl)azetidin-3-ol Source: uomustansiriyah.edu.iq URL: 1

  • Title: Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams Source: epa.gov URL: 6

  • Title: UWO Guide to Classifying Unwanted Materials Source: uwosh.edu URL: 3

  • Title: Hazardous Waste Management Program Introduction Source: ewu.edu URL: 2

  • Title: Proper Disposal of 3,4'-Dihydroxyflavone: A Step-by-Step Guide for Laboratory Professionals Source: benchchem.com URL: 4

  • Title: Fact Sheet: Controlling Chemical Vapors in the Laboratory Source: upenn.edu URL: 5

  • Title: Scientific Laboratory Supplies - Safety Data Sheet CHE2158 Source: scientificlabs.ie URL: 7

Sources

Handling

Personal protective equipment for handling 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol

Handling specialized pharmaceutical intermediates requires moving beyond generic safety data sheets to understand the specific physicochemical properties of the molecule. 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol is a high...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling specialized pharmaceutical intermediates requires moving beyond generic safety data sheets to understand the specific physicochemical properties of the molecule. 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol is a highly functionalized building block. In modern drug design, the strategic incorporation of fluorine into benzamide scaffolds is utilized to optimize therapeutic efficacy, block common oxidation sites, and dramatically increase metabolic stability and central nervous system (CNS) penetration[1].

While these properties make it an invaluable asset for drug development, they also fundamentally alter the compound's toxicological profile and occupational exposure limits. This guide provides the mechanistic rationale and self-validating protocols necessary to handle this compound safely.

Mechanistic Rationale for PPE Selection

To build a robust safety protocol, we must first understand the causality behind the compound's hazards. Do not rely on standard laboratory precautions; the structural features of 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol demand targeted protective measures:

  • Enhanced Transdermal Penetration: The 2,3,4-trifluorophenyl moiety significantly increases the lipophilicity of the benzamide core. Fluorinated benzamides exhibit a higher percentage of unbound drug in biological matrices and superior tissue penetration compared to their non-fluorinated counterparts[1]. Consequently, standard latex or thin nitrile gloves offer an insufficient barrier against transdermal absorption.

  • Neuroreceptor Agonism Risks: Structurally related fluorinated benzamides have been shown to act as potent agonists at specific neuroreceptors (e.g., nicotinic acetylcholine receptors) and can induce unintended neuroexcitatory activity[2]. Accidental systemic exposure via inhalation or dermal absorption presents a tangible neurotoxic risk.

  • Mucosal & Respiratory Irritation: The azetidin-3-ol ring contains a free hydroxyl (-OH) group capable of hydrogen bonding. Combined with the reactive nature of the fluorinated benzamide, this makes the aerosolized crystalline powder a severe respiratory and ocular irritant[3].

Quantitative PPE Matrix

Based on the physicochemical risks outlined above, adhere to the following quantitative PPE requirements based on the specific operational phase.

Operational PhaseDermal Protection (Gloving)Respiratory ProtectionOcular ProtectionRequired Engineering Controls
Dry Weighing & Aliquoting Double Nitrile (4-mil inner, 8-mil outer)N95 or P100 Particulate RespiratorSnug-fitting Safety GogglesVentilated Balance Enclosure (VBE) at 80-100 fpm
Solution Preparation Double Nitrile or NeopreneNot required if fully containedFace Shield over GogglesClass II BSC or Chemical Fume Hood
Spill Cleanup Heavy-duty Neoprene over NitrileHalf-face Elastomeric P100Face Shield over GogglesIsolate Area; Maximize Room Exhaust

Standard Operating Procedures (SOP): Handling & Transfer

This protocol is designed as a self-validating system: each step includes a verification check to ensure containment is maintained before proceeding to the next.

Step 1: Environmental Preparation & Verification

  • Action: Verify that the chemical fume hood or VBE has an inward face velocity of at least 80–100 feet per minute (fpm).

  • Validation: Check the digital airflow monitor. Do not proceed if the alarm is active or the flow is below 80 fpm.

Step 2: Gowning & Static Mitigation

  • Action: Don a disposable, fluid-resistant lab coat. Apply a base layer of standard nitrile gloves, followed by an outer layer of extended-cuff 8-mil nitrile gloves.

  • Causality: Fluorinated powders are highly prone to static charge, which can cause the powder to "jump" and aerosolize. Use an anti-static gun (e.g., Zerostat) on the weigh boat and the micro-spatula prior to contact to neutralize surface charges.

Step 3: Execution of Transfer

  • Action: Carefully transfer the 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol using the neutralized micro-spatula. Keep the source container as close to the weigh boat as possible.

  • Validation: Visually inspect the exterior of the weigh boat and the balance pan for stray particulates.

Step 4: De-gowning & Exit

  • Action: Remove the outer gloves inside the fume hood. Dispose of them in a designated hazardous waste bin before withdrawing your hands from the engineering control. Wash hands immediately with soap and water.

Emergency Response & Disposal Plans

If containment is breached, standard sweeping or dry wiping will aerosolize the API and exacerbate exposure. Follow this targeted chemical neutralization protocol.

Spill Decontamination Protocol:

  • Containment: Immediately isolate the area. Do not attempt to sweep the dry powder.

  • Chemical Neutralization: Cover the spill with absorbent pads lightly dampened with a 10% sodium carbonate ( Na2​CO3​ ) solution.

    • Causality: The mildly alkaline environment assists in minimizing the volatility of the compound, safely lifting the powder, and initiating the hydrolysis of reactive amide bonds.

  • Collection: Carefully fold the pads inward to trap the powder and place them into a sealable, biohazard-grade chemical waste bag.

  • Triple-Wipe Verification: Wipe the affected surface three times to ensure complete decontamination:

    • Wipe 1: 10% Na2​CO3​ solution (Neutralization)

    • Wipe 2: Isopropyl alcohol (Solubilizes remaining organic residues)

    • Wipe 3: Distilled water (Removes salts and final traces)

Disposal Plan: Do not dispose of 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol or its contaminated packaging in standard municipal or standard organic waste.

  • Segregation: Collect all contaminated PPE, weigh boats, and spill cleanup materials in a rigid, leak-proof High-Density Polyethylene (HDPE) container labeled "Hazardous Chemical Waste - Fluorinated Benzamides."

  • Destruction: High-temperature incineration (above 1000°C) is the strictly required disposal method. Lower temperatures are insufficient to break the highly stable carbon-fluorine bonds, which can lead to the generation of toxic hydrogen fluoride (HF) gas or persistent environmental contamination.

Operational Workflow Visualization

HandlingWorkflow Start Risk Assessment & Protocol Review PPE Don Double Nitrile Gloves & N95/P100 Respirator Start->PPE Hood Execute Transfer in Class II BSC / Fume Hood PPE->Hood Spill Spill Occurs? Hood->Spill Decon Alkaline Decontamination & Triple-Wipe Protocol Spill->Decon Yes Waste Seal in HDPE Container for High-Temp Incineration Spill->Waste No Decon->Waste End De-gown & Wash Hands Waste->End

Workflow for the safe handling, spill response, and disposal of fluorinated benzamides.

References

  • [1] Stokes, L., et al. "Pharmacological Evaluation of Novel Bioisosteres of an Adamantanyl Benzamide P2X7 Receptor Antagonist." ACS Publications. Available at: [Link]

  • [2] Thany, S.H., et al. "A fluorinated quinuclidine benzamide named LMA 10203 acts as an agonist of insect nicotinic acetylcholine receptors." PubMed (National Institutes of Health). Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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